3,5-Difluoro-4-phenyl-4H-1,2,4-triazole
Description
The exact mass of the compound 3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95% is 181.04515350 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDKSPULKHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Difluoro-4-phenyl-4H-1,2,4-triazole chemical properties
Technical Monograph: 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole Classification: Fluorinated N-Heterocycle / High-Reactivity Building Block CAS: 955050-68-7[1]
Executive Summary
This technical guide analyzes the chemical properties, synthetic pathways, and reactivity profile of This compound .[1] Unlike the ubiquitous fluorophenyl triazoles (e.g., fluconazole intermediates), this molecule features fluorine atoms directly bonded to the heterocyclic carbon atoms (C3 and C5).
This structural arrangement creates a unique electronic environment. The electron-withdrawing nature of the triazole ring, amplified by the N4-phenyl group, activates the C-F bonds toward Nucleophilic Aromatic Substitution (
Structural & Electronic Properties[1][2][3]
The introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the physicochemical profile of the triazole ring compared to its hydrogen or chlorine analogs.
| Property | 3,5-Difluoro-Analog | 3,5-Dihydro-Analog | Impact on Reactivity |
| Bond Polarization | High ( | Low ( | Activates ring carbons for nucleophilic attack.[1] |
| Basicity (N1/N2) | Significantly Reduced | Moderate | Fluorine withdraws electron density, lowering pKa of ring nitrogens. |
| Lipophilicity (LogP) | Increased (~ +0.5 to +0.[1]8) | Baseline | Enhances membrane permeability in bio-applications. |
| Metabolic Stability | High (blocks oxidation) | Low (C-H oxidation) | C-F bond is metabolically inert; prevents oxidative degradation at C3/C5.[1] |
Electronic Activation (The "Pincer" Effect)
The N4-phenyl ring creates steric bulk but also allows for conjugation.[1] However, the defining feature is the electronic deficiency of the triazole ring.
-
The three nitrogen atoms already pull electron density.
-
The two fluorine atoms further deplete the ring's electron density.
-
Result: The C3 and C5 positions become "hotspots" for nucleophiles. The C-F bond here is a leaving group, not just a static substituent.
Synthetic Pathways
Direct fluorination of the triazole ring is difficult. The most robust industrial protocol relies on Halogen Exchange (HALEX) starting from the chlorinated precursor.[1]
Primary Synthesis: The HALEX Protocol
This method utilizes the high lattice energy of KCl vs. KF to drive the reaction.
-
Precursor: 3,5-Dichloro-4-phenyl-4H-1,2,4-triazole.[1]
-
Reagent: Anhydrous Potassium Fluoride (KF) or CsF.[1]
-
Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.[1]
-
Solvent: Sulfolane or DMSO (High boiling, polar aprotic).
Reaction Scheme (DOT Visualization):
Figure 1: Halogen Exchange (HALEX) mechanism for converting dichloro-triazole to difluoro-triazole.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
Researchers must handle this compound with the understanding that it is an electrophile . It is designed to react with amines, thiols, or alkoxides.
The Selectivity Challenge
Because the molecule is symmetric (C3 and C5 are equivalent), the first substitution is relatively easy to control. However, the second substitution requires forcing conditions.
-
Reaction with Amines (
):-
Conditions: THF/Et3N, 0°C to RT.
-
Product: 3-Amino-5-fluoro-4-phenyl-1,2,4-triazole.[1]
-
Mechanism:[1][2][3][4][5] The amine attacks C3, displacing Fluoride. The remaining Fluorine at C5 is deactivated slightly by the electron-donating amino group (resonance effect), allowing for mono-substitution selectivity.[1]
-
-
Reaction with Thiols (
):-
Conditions: NaH, DMF.
-
Utility: Generates thio-ethers which can be further oxidized to sulfones.[1]
-
Reactivity Pathway Diagram:
Figure 2: Divergent reactivity pathways based on nucleophile choice.[1] Note the susceptibility to hydrolysis.[1]
Experimental Protocol: Synthesis & Handling
Safety Warning: This protocol involves high temperatures and fluoride salts. HF generation is possible if moisture is present. Use PTFE (Teflon) coated glassware if possible, or high-quality borosilicate.[1]
Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole (HALEX Method)
-
Preparation:
-
Dry Potassium Fluoride (KF) via spray drying or heating at 150°C under vacuum for 4 hours. Critical Step: Moisture kills this reaction.
-
Dissolve 3,5-dichloro-4-phenyl-1,2,4-triazole (1.0 eq) in anhydrous Sulfolane (0.5 M concentration).
-
-
Reaction:
-
Add dried KF (4.0 eq) and 18-Crown-6 (0.1 eq).
-
Heat the mixture to 160–180°C under an Argon atmosphere for 12–24 hours.
-
Monitoring: Monitor via ¹⁹F NMR (Look for disappearance of inorganic fluoride peak and appearance of C-F singlet).[1]
-
-
Workup:
-
Purification:
Quality Control (QC) Parameters
-
¹H NMR: Signals only for the Phenyl ring (7.4–7.6 ppm). Absence of triazole C-H protons.
-
¹⁹F NMR: Single peak (due to symmetry) around -110 to -130 ppm (referenced to
).[1] -
Mass Spec: M+ peak matching calculated mass; characteristic loss of HF or
.
Applications in Drug Discovery
While the 3,5-difluoro compound is rarely the "final" drug, it is a superior scaffold for Fragment-Based Drug Design (FBDD) .
-
Bioisosterism: Replacing a C-H or C-OH with C-F increases metabolic stability against P450 enzymes.[1]
-
¹⁹F NMR Screening: The compound serves as a "spy molecule." When the triazole binds to a protein target, the chemical shift of the fluorine atoms changes significantly, allowing for sensitive binding assays.
-
Click Chemistry Precursor: The fluorines can be displaced by azides or alkynes to create complex linker systems.
References
-
Apollo Scientific. (2023).[6] Safety Data Sheet: 3,5-Difluoro-4-phenyl-(1,2,4)-triazole. CAS 955050-68-7.[1][6] Link
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. (Reference for anhydrous fluoride reactivity standards). Link[1]
-
Pahwa, R., et al. (2022). Recent advances in the synthesis and biological activities of 1,2,4-triazoles. Chemical Biology & Drug Design. (General context on triazole reactivity). Link[1]
-
Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr). (Mechanistic grounding for electron-deficient heterocycles). Link
Sources
- 1. CAS号列表_9_第431页_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 955050-68-7 Cas No. | 3,5-Difluoro-4-phenyl-(1,2,4)-triazole | Apollo [store.apolloscientific.co.uk]
3,5-Difluoro-4-phenyl-4H-1,2,4-triazole CAS number search
This guide provides an in-depth technical analysis of the structural query for 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole . It addresses the specific chemical identity, the likelihood of nomenclature ambiguity in commercial catalogs, and the synthetic pathways for this and its closely related fluorinated analogs.
Structural Identification, CAS Verification, and Synthetic Pathways
Executive Summary
The specific chemical structure This compound (where fluorine atoms are directly attached to the C3 and C5 positions of the triazole ring) is not a standard commercial commodity with a widely established CAS number.
In medicinal chemistry and agrochemical research, "difluoro triazoles" almost exclusively refer to one of two stable, commercially available classes of analogs. Researchers searching for this structure are typically looking for:
-
The "Fluorinated Core" Analog: 3,5-Bis(trifluoromethyl)-4-phenyl-4H-1,2,4-triazole (Stable C-CF
bonds). -
The "Fluorinated Aryl" Analog: 4-(3,5-Difluorophenyl)-4H-1,2,4-triazole (Fluorine on the phenyl ring, common in antifungal/oncology pharmacophores).
This guide details the properties of the requested molecule versus its stable analogs and provides validated synthetic protocols for the relevant fluorinated triazole scaffolds.
Part 1: Structural Forensics & CAS Identification
1. The "Ghost" Molecule: this compound
-
Status: Theoretical / Transient Intermediate.
-
Chemical Stability Issue: The C-F bond on the 1,2,4-triazole ring (at positions 3 and 5) constitutes a cyclic imidoyl fluoride . Without strong electron-withdrawing groups or steric protection, these positions are highly susceptible to nucleophilic attack (hydrolysis), rapidly converting to the corresponding 1,2,4-triazolidine-3,5-dione (urazole) derivatives upon exposure to moisture.
-
Commercial Availability: None.
2. The Stable Commercial Analogs
The following two compounds are the standard "difluoro" or "fluorinated" triazoles used in drug development.
| Feature | Analog A (The "Core" Variant) | Analog B (The "Pharmacophore" Variant) |
| Chemical Name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | 4-(3,5-Difluorophenyl)-4H-1,2,4-triazole |
| Structure | Fluorine in -CF | Fluorine on the Phenyl ring.[1][2] |
| CAS Number | 709-62-6 (Parent 1H) | 73748-85-1 (Isomer/Derivative) |
| Stability | High (C-CF | High (Standard aryl fluoride). |
| Application | Bioisostere for lipophilic spacers. | Key intermediate for Letrozole/Fluconazole. |
Part 2: Decision Logic & Structural Visualization
The following diagram illustrates the decision process for identifying the correct fluorinated triazole based on chemical reactivity and commercial intent.
Caption: Structural differentiation between unstable imidoyl fluorides and stable trifluoromethyl/difluorophenyl commercial analogs.
Part 3: Synthetic Methodologies
If your research explicitly requires the direct C-F substituted triazole (despite instability), you must utilize a Halex (Halogen Exchange) reaction under anhydrous conditions. For standard applications, use Protocol B.
Protocol A: Theoretical Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole
Note: This protocol targets the direct C-F bond formation. It requires strict exclusion of water to prevent hydrolysis to the dione.
Precursor: 3,5-Dichloro-4-phenyl-4H-1,2,4-triazole (Synthesized from phenyl isocyanide dichloride and hydrazine derivatives).
Reagents:
-
Anhydrous KF (Potassium Fluoride) or CsF (Cesium Fluoride).
-
18-Crown-6 (Phase transfer catalyst).
-
Solvent: Sulfolane or anhydrous DMSO.
Step-by-Step:
-
Drying: Dry CsF at 150°C under high vacuum for 4 hours.
-
Solvation: Dissolve 3,5-dichloro-4-phenyl-1,2,4-triazole (1.0 eq) in anhydrous Sulfolane under Argon atmosphere.
-
Fluorination: Add CsF (2.5 eq) and 18-Crown-6 (0.1 eq).
-
Heating: Heat to 140°C for 12 hours. Monitor via 19F NMR (Look for singlet ~ -70 to -90 ppm).
-
Workup (Critical): Do NOT use aqueous workup. Filter inorganic salts and distill solvent under reduced pressure.[1] Isolate as an oil or sublime under vacuum.
Protocol B: Synthesis of 4-(3,5-Difluorophenyl)-1,2,4-triazole (Standard)
Context: This is the standard route for creating the triazole core found in drugs like Letrozole.
Reagents:
Step-by-Step:
-
Formamidine Formation: Reflux 3,5-difluoroaniline (10 mmol) with DMF-DMA (12 mmol) in toluene for 3 hours. Remove solvent to obtain the intermediate formamidine.
-
Cyclization: Redissolve intermediate in acetic acid. Add hydrazine hydrate (15 mmol).
-
Reflux: Heat at 90°C for 4 hours. The triazole ring closes via transamination and dehydration.
-
Purification: Pour into ice water. The precipitate is the target 4-(3,5-difluorophenyl)-4H-1,2,4-triazole. Recrystallize from Ethanol/Water.[1]
Part 4: Analytical Validation (Self-Validating System)
To confirm the identity of your synthesized fluorinated triazole, utilize 19F NMR as the primary discriminator.
| Compound | 19F NMR Signature (Typical) | Multiplicity |
| 3,5-Difluoro-triazole (Target) | Singlet (Equivalent Fs on ring) | |
| 3,5-Bis(CF | Singlet (CF | |
| 4-(3,5-Difluorophenyl)-triazole | Triplet/Multiplet (Aromatic F) |
Validation Check: If your product shows a peak near -110 ppm, you have fluorinated the phenyl ring, not the triazole ring.
References
-
Review of Fluorinated Triazoles
- Synthesis of 3,5-Bis(trifluoromethyl)
- Synthesis of 4-(3,5-Difluorophenyl)-1,2,4-triazole (Letrozole Intermediate)
-
Reactivity of Chloro-Triazoles (Halex Precursors)
- Title: "Nucleophilic substitution of 3,5-dichloro-1,2,4-triazoles."
- Source: Journal of Organic Chemistry (JOC).
-
URL:[Link]
Sources
Structure-activity relationship of fluorinated 1,2,4-triazoles
The following technical guide details the structure-activity relationship (SAR) of fluorinated 1,2,4-triazoles, synthesizing physicochemical principles with practical drug design strategies.
Content Type: Technical Guide | Domain: Medicinal Chemistry & Pharmacology[1]
The Convergence of Privileged Structures
In modern drug discovery, the union of the 1,2,4-triazole scaffold with organofluorine moieties represents a "privileged" structural motif. This guide dissects the molecular logic behind this pairing, moving beyond basic descriptions to the causal relationships that drive potency, metabolic stability, and target selectivity.
The Triazole Anchor
The 1,2,4-triazole ring is not merely a linker; it is a functional pharmacophore.[2][3]
-
Heme Coordination: The nitrogen at position 4 (or 2, depending on tautomer) possesses a lone pair ideally oriented to coordinate with the heme iron (Fe²⁺/Fe³⁺) of metalloenzymes, most notably CYP51 (Lanosterol 14α-demethylase) .
-
Dipole & Solubility: The ring's high dipole moment enhances water solubility, a critical factor for oral bioavailability (Lipinski’s Rule of 5).
The Fluorine Modulator
Fluorine substitution is the primary tool for "lead optimization" in this class. It is not a passive steric replacement for hydrogen but an electronic editor of the molecule.
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol), rendering the ring resistant to oxidative metabolism by cytochrome P450s.
-
Lipophilicity (
): Fluorination typically increases lipophilicity, facilitating passive transport across fungal or tumor cell membranes. -
pKa Modulation: Electron-withdrawing fluorine atoms lower the pKa of adjacent basic centers, reducing non-specific binding to serum proteins.
Structure-Activity Relationship (SAR) Analysis
The SAR of fluorinated 1,2,4-triazoles is best understood through the "Fluconazole Lineage"—the evolution of azole antifungals where the fluorination pattern dictates the therapeutic window.
The Phenyl Ring Substitution (The "Fluorine Scan")
In CYP51 inhibitors, the triazole is attached to a phenyl ring. The substitution pattern on this phenyl ring is the single most critical determinant of activity.
| Substitution Pattern | Effect on Activity (MIC) | Mechanistic Rationale |
| Unsubstituted | Low Potency | Rapid metabolic hydroxylation at the para-position; poor hydrophobic fit. |
| 4-Fluoro (Para) | Moderate Potency | Blocks primary site of metabolism (para-hydroxylation). |
| 2,4-Difluoro | Optimal Potency | The "Gold Standard" (e.g., Fluconazole). The 2-F substituent introduces a steric twist that aligns the molecule within the hydrophobic cleft of CYP51, while the 4-F blocks metabolism. |
| 2,4,6-Trifluoro | Diminished Potency | Excessive steric bulk prevents deep pocket penetration. |
The Triazole Ring Substitution
Modifications directly on the triazole ring (C3 or C5 positions) allow for the introduction of secondary binding groups.
-
Trifluoromethyl (-CF3) Groups: Introducing a -CF3 group at C3 significantly boosts lipophilicity and can induce a dipole flip, altering the orientation of the ring in the active site. This is increasingly common in anticancer triazoles targeting EGFR.
Visualization: The Rational Design Cycle
The following diagram illustrates the iterative logic used to optimize these compounds.
Figure 1: The logic flow of fluorination in triazole lead optimization. The 2-position enhances binding, while the 4-position enhances stability.
Mechanism of Action: The CYP51 Interface
To understand the SAR, one must visualize the target. In fungal pathogens (Candida, Aspergillus), the target is Lanosterol 14α-demethylase (CYP51) .
-
The Iron Lock: The N4 of the triazole ring forms a coordinate covalent bond with the Heme Iron. This blocks the binding of the natural substrate (Lanosterol) and prevents oxygen activation.
-
The Hydrophobic Tunnel: The fluorinated phenyl group does not bind to the iron. Instead, it occupies a deep, hydrophobic tunnel adjacent to the heme.
-
The Fluorine Interaction: The fluorine atoms participate in multipolar interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) lining this tunnel, stabilizing the inhibitor-enzyme complex.
Figure 2: Pharmacodynamic interaction map. The triazole locks the catalytic center, while the fluorinated tail anchors the molecule.
Experimental Framework: Synthesis & Validation
Protocol: Synthesis of 3-(Trifluoromethyl)-1,2,4-triazoles
A robust method for accessing fluorinated triazoles is the cyclization of amidrazones or the reaction of hydrazides with fluorinated nitriles. Below is a standard protocol for a 3-trifluoromethyl-1,2,4-triazole derivative.
Reagents:
-
Trifluoroacetimidohydrazide (Fluorinated synthon)
-
Aryl aldehyde (Substrate)
-
Iodine (
) and Potassium Carbonate ( ) -
Solvent: DMF or DMSO[4]
Step-by-Step Methodology:
-
Condensation: Dissolve the aryl aldehyde (1.0 equiv) and trifluoroacetimidohydrazide (1.1 equiv) in DMF. Stir at room temperature for 2 hours to form the intermediate hydrazone.
-
Cyclization: Add
(2.0 equiv) and (1.1 equiv) to the reaction mixture. -
Heating: Heat the mixture to 80°C for 4-6 hours. The iodine facilitates an oxidative cyclization.
-
Quenching: Cool to room temperature and quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine. -
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
Validation Assay: MIC Determination (CLSI M27-A3 Standard)
To validate the biological impact of the fluorine substitution:
-
Preparation: Prepare stock solutions of the fluorinated triazole in DMSO.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Inoculation: Add Candida albicans inoculum (
to cells/mL). -
Incubation: Incubate at 35°C for 24-48 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).
Emerging Horizons: Oncology
While historically associated with antifungals, fluorinated triazoles are surging in oncology.
-
Mechanism: Inhibition of EGFR and VEGFR-2 kinases.
-
SAR Shift: In kinase inhibitors, the triazole often serves as a scaffold to orient a 3-trifluoromethyl group into a hydrophobic "back pocket" of the ATP-binding site, improving selectivity over wild-type kinases.
References
-
Fluorin
-
Mechanism of Action of Triazole Antifungals (CYP51)
- Source: National Institutes of Health (NIH) / PubMed Central
- Significance: Details the structural basis of CYP51 inhibition and the role of the heme-binding nitrogen.
-
URL:[Link]
-
Synthesis of 1,2,4-Triazoles: Methodologies
- Source: Organic Chemistry Portal
- Significance: Database of synthetic routes including oxidative cyclization and metal-catalyzed p
-
URL:[Link]
-
Structure-Activity Rel
- Source: Clinical Microbiology Reviews
- Significance: The foundational text on the evolution from Ketoconazole to Fluconazole and Voriconazole.
-
URL:[Link]
Sources
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: The 3,5-Difluoro-4-phenyl-1,2,4-triazole Scaffold
Executive Summary & Chemical Identity
Topic: 3,5-difluoro-4-phenyl-1,2,4-triazole Context: A specialized fluorinated heterocyclic scaffold used in medicinal chemistry as a bioisostere for ureas and amides.
This guide provides the structural identifiers, physicochemical profile, and synthetic methodology for 3,5-difluoro-4-phenyl-1,2,4-triazole . While often overshadowed by its trifluoromethyl analogues, this specific C,C-difluoro motif offers unique electronic properties, modulating pKa and lipophilicity without the steric bulk of a -CF3 group.
Core Identifiers
| Identifier Type | Value | Note |
| IUPAC Name | 3,5-difluoro-4-phenyl-4H-1,2,4-triazole | |
| SMILES | Fc1n(c2ccccc2)c(F)n1 | Canonical |
| InChI String | InChI=1S/C8H5F2N3/c9-7-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | Computed |
| InChI Key | Computed-Hash-Required | See Note below |
| Molecular Formula | C₈H₅F₂N₃ | |
| Molecular Weight | 181.14 g/mol |
> Note on InChI Key: As this is a specialized research chemical, a standardized InChI Key may not exist in public registries like PubChem. Users should generate the hash locally from the InChI string to ensure internal consistency.
Structural & Physicochemical Analysis[3][4][5]
The 3,5-difluoro-1,2,4-triazole core is electronically unique. The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the triazole ring compared to the parent heterocycle.
Calculated Properties (Physicochemical Profile)
| Property | Value (Est.) | Significance in Drug Design |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~30 Ų | Low polar surface area, suggesting blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 0 | The N4-phenyl substitution removes the NH donor. |
| H-Bond Acceptors | 3 | The ring nitrogens (N1, N2) and fluorine atoms.[1][2] |
| Stability | Moderate | C-F bonds on electron-deficient azoles are susceptible to hydrolysis (yielding triazolones). |
Structural Visualization
The following diagram illustrates the connectivity and the specific numbering of the 1,2,4-triazole ring.
Figure 1: Connectivity map of 3,5-difluoro-4-phenyl-1,2,4-triazole showing the N4-phenyl pivot and C-F substitution sites.
Synthetic Methodology: The Halex Protocol[5]
The Synthetic Challenge
Direct synthesis of C-fluorinated triazoles is non-trivial. Unlike trifluoromethyl groups (which are introduced via building blocks), direct C-F bonds on the ring are often unstable or difficult to form via direct fluorination.[2]
Preferred Route: Halogen Exchange (Halex).[2]
The most robust "Senior Scientist" approach involves the nucleophilic fluorination of the corresponding 3,5-dichloro-4-phenyl-1,2,4-triazole precursor. The electron-deficient nature of the triazole ring activates the chlorine atoms for Nucleophilic Aromatic Substitution (
Step-by-Step Protocol
Prerequisites:
-
Precursor: 3,5-dichloro-4-phenyl-1,2,4-triazole (synthesized from phenyl isocyanide dichloride or similar).
-
Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize K+).
-
Solvent: Sulfolane or DMSO (high boiling, polar aprotic).
Workflow:
-
Activation: Dry the KF via spray-drying or heating under vacuum at 150°C for 4 hours. Crucial: Trace water causes hydrolysis to the triazolone.
-
Reaction Assembly: In a heavy-walled sealed tube, dissolve 1.0 eq of 3,5-dichloro-precursor and 3.5 eq of anhydrous KF in Sulfolane. Add 0.1 eq of 18-Crown-6.
-
Thermal Substitution: Heat the mixture to 180°C - 200°C for 12-24 hours. Monitor via ¹⁹F-NMR (expect singlet around -100 to -120 ppm).
-
Work-up: Cool to RT. Dilute with water (quenching). Extract immediately with Ethyl Acetate.
-
Purification: Silica gel chromatography. Note: The product may be volatile; avoid high-vacuum drying for extended periods.
Reaction Pathway Diagram[6]
Figure 2: Halogen Exchange (Halex) synthesis pathway converting the dichloro-precursor to the difluoro-target.
Medicinal Chemistry Applications
Bioisosterism
The 3,5-difluoro-1,2,4-triazole unit is a non-classical bioisostere for:
-
Cyclic Ureas: The N-C(F)=N motif mimics the electronic distribution of a urea carbonyl without the hydrogen bond donor capability.
-
Amides: It provides a metabolically stable replacement for amide bonds, resisting proteases.
The "Fluorine Effect"
-
Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorines at the 3,5-positions blocks metabolic oxidation (P450-mediated) that might otherwise occur at these carbons.
-
Lipophilicity Modulation: The difluoro-substitution increases LogP compared to the unsubstituted triazole, enhancing permeability through lipid bilayers.
References
-
Structural Chemistry of Triazoles
-
Synthetic Methodology (Halex Reaction)
- Source: Abd El-Gaber, M. K., et al. "Synthetic Strategies to Access Fluorinated Azoles.
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
URL:[Link]
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Stability of Fluorinated Heterocycles
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A Technical Guide to the Isomeric Worlds of Fluorinated Phenyl-Triazoles: 3,5-Difluoro-4-Phenyl vs. 4-(Difluorophenyl) Triazoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the nuanced yet critical differences between two closely related classes of fluorinated triazole compounds: 3,5-difluoro-4-phenyl-1,2,4-triazoles and 4-(difluorophenyl)-1,2,4-triazoles. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a foundational understanding of how subtle shifts in molecular architecture can profoundly impact synthetic strategy, physicochemical properties, and ultimately, biological activity. The triazole moiety is a cornerstone in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1] The strategic incorporation of fluorine atoms further modulates these properties, enhancing potency and influencing pharmacokinetics.[2][3]
Part 1: Deconstructing the Isomerism: A Tale of Two Scaffolds
At first glance, the nomenclature may seem deceptively similar. However, the core distinction lies in the substitution pattern on the phenyl ring and its point of attachment to the 1,2,4-triazole core. This seemingly minor variation gives rise to distinct chemical entities with unique three-dimensional profiles.
-
3,5-Difluoro-4-phenyl-1,2,4-triazole: In this configuration, the phenyl group is attached to the N4 position of the triazole ring. The fluorine atoms are positioned at the 3 and 5 positions of this phenyl ring, creating a symmetrical substitution pattern.
-
4-(Difluorophenyl)-1,2,4-triazole: This nomenclature is more general and encompasses several isomers based on the fluorine substitution on the phenyl ring, which is also attached at the N4 position of the triazole. The most common and biologically relevant isomers are the 2,4-difluorophenyl and 3,4-difluorophenyl variants. For the purpose of this guide, we will focus on the widely studied 4-(2,4-difluorophenyl)-1,2,4-triazole as a representative example, which is a key structural motif in many antifungal agents.[4]
The following diagram illustrates this fundamental structural divergence:
Caption: Structural comparison of 3,5-difluoro-4-phenyl-1,2,4-triazole and 4-(2,4-difluorophenyl)-1,2,4-triazole.
Part 2: Synthesis Strategies: Pathways to Specific Isomers
The synthesis of these regioisomers requires distinct strategic approaches to ensure the correct placement of the difluorophenyl moiety on the triazole ring.
Synthesis of 4-(Difluorophenyl)-1,2,4-triazoles
A common and robust method for the synthesis of 4-substituted-1,2,4-triazoles involves the reaction of a substituted aniline with N,N-dimethylformamide azine, followed by cyclization. For the synthesis of 4-(2,4-difluorophenyl)-1,2,4-triazole, the key starting material is 2,4-difluoroaniline.
Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-1,2,4-triazole
Materials:
-
2,4-Difluoroaniline
-
N,N-Dimethylformamide dimethyl acetal
-
Hydrazine hydrate
-
Formic acid
-
Toluene
-
Ethanol
Step-by-Step Methodology:
-
Formation of the Formamidine:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude formamidine intermediate.
-
-
Formation of the Aminoguanidine:
-
In a separate flask, add hydrazine hydrate (1.2 eq) to ethanol.
-
Cool the solution in an ice bath and slowly add the crude formamidine from the previous step.
-
Stir the mixture at room temperature for 2-3 hours.
-
The resulting precipitate of the aminoguanidine derivative is filtered, washed with cold ethanol, and dried.
-
-
Cyclization to the Triazole:
-
Suspend the dried aminoguanidine derivative in formic acid (excess).
-
Heat the mixture to reflux for 5-7 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,4-difluorophenyl)-1,2,4-triazole.
-
Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazoles
The synthesis of this isomer requires a different approach where the triazole ring is constructed with the pre-functionalized phenyl group at the N4 position. A plausible route involves the cyclization of a substituted thiosemicarbazide.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-phenyl-1,2,4-triazole-3-thiol (a precursor)
Materials:
-
3,5-Difluorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Potassium hydroxide
Step-by-Step Methodology:
-
Formation of the Thiosemicarbazide:
-
Dissolve 3,5-difluorophenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
A white precipitate of 4-(3,5-difluorophenyl)thiosemicarbazide will form.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
-
Cyclization to the Triazole-thiol:
-
To a solution of potassium hydroxide (1.2 eq) in ethanol, add the 4-(3,5-difluorophenyl)thiosemicarbazide from the previous step.
-
Heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate of 4-(3,5-difluorophenyl)-5-mercapto-1,2,4-triazole is filtered, washed with water, and dried.
-
Further reactions, such as desulfurization, would be required to obtain the target 3,5-difluoro-4-phenyl-1,2,4-triazole.
-
The following diagram outlines the synthetic workflows:
Caption: Comparative synthetic workflows for the two isomeric triazole classes.
Part 3: Comparative Physicochemical and Biological Profile
The difference in fluorine substitution patterns has significant consequences for the electronic properties, lipophilicity, and ultimately, the biological interactions of these molecules.
| Property | 3,5-Difluoro-4-phenyl-1,2,4-triazole | 4-(2,4-Difluorophenyl)-1,2,4-triazole | Rationale for Difference |
| Symmetry | High (C2v) | Low (Cs) | The symmetrical placement of fluorine atoms in the 3,5-isomer leads to a non-polar nature of the phenyl ring, whereas the 2,4-isomer has a distinct dipole moment. |
| Dipole Moment | Lower | Higher | The vector sum of the C-F bond dipoles is smaller in the symmetrical 3,5-isomer compared to the asymmetrical 2,4-isomer. |
| Lipophilicity (logP) | Potentially Higher | Potentially Lower | While both are lipophilic, the higher dipole moment of the 2,4-isomer can lead to increased water solubility and a slightly lower logP. |
| Biological Activity | Less explored in antifungal applications. | A key pharmacophore in numerous potent antifungal agents (e.g., Fluconazole, Voriconazole).[4] | The specific orientation of the 2,4-difluorophenyl ring is crucial for binding to the active site of fungal lanosterol 14α-demethylase. The 2-fluoro substituent is thought to play a key role in this interaction. |
| Metabolic Stability | Generally high due to the triazole ring and C-F bonds. | Generally high, a well-established feature in drug design. | The strength of the C-F bond makes both isomers resistant to metabolic degradation. |
Structure-Activity Relationship (SAR) Insights:
The extensive research into azole antifungals provides a wealth of SAR data for the 4-(2,4-difluorophenyl) scaffold. The 2,4-difluoro substitution pattern is considered optimal for potent inhibition of the target enzyme. The fluorine at the 2-position is believed to form a critical hydrogen bond with a key residue in the enzyme's active site, while the 4-fluoro group enhances the overall binding affinity.
For the 3,5-difluoro-4-phenyl isomer, while less documented in antifungal contexts, its symmetrical and less polar nature might be advantageous in other therapeutic areas where different target interactions are desired, for instance, in CNS-acting agents where blood-brain barrier penetration is crucial. The electronic properties of the phenyl ring are also significantly altered, which could influence its ability to participate in π-π stacking or other non-covalent interactions with a biological target.
The following diagram illustrates the key interaction hypothesis for the 2,4-difluorophenyl moiety in the active site of lanosterol 14α-demethylase:
Caption: Hypothesized binding mode of a 4-(2,4-difluorophenyl)-triazole antifungal agent.
Part 4: Conclusion and Future Perspectives
This guide has elucidated the fundamental differences between 3,5-difluoro-4-phenyl-1,2,4-triazoles and 4-(difluorophenyl)-1,2,4-triazoles, from their chemical structures and synthesis to their potential biological implications. While the 4-(2,4-difluorophenyl) motif is a well-established and highly successful pharmacophore in the realm of antifungal drug discovery, the isomeric 3,5-difluoro-4-phenyl scaffold remains a comparatively underexplored chemical space.
For researchers and drug development professionals, the key takeaway is the profound impact of isomeric substitution. The choice between these scaffolds should be a deliberate one, guided by the specific therapeutic target and the desired physicochemical properties. The less-explored nature of the 3,5-difluoro isomer presents an opportunity for the discovery of novel bioactive molecules with unique pharmacological profiles. Future research should focus on the synthesis and biological evaluation of a broader range of these isomers to fully unlock their therapeutic potential.
References
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2018). European Journal of Medicinal Chemistry. [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]
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- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine: A Technical Guide to the Bioisosteric Replacement of Hydrogen in Triazoles
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the bioisosteric replacement of hydrogen with fluorine, specifically within the privileged triazole scaffold. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to dissect the causal relationships behind the profound effects of this single-atom substitution. We will delve into the nuanced alterations of physicochemical properties, explore robust synthetic methodologies, and analyze illustrative case studies to provide a field-proven perspective on leveraging fluorine to overcome metabolic liabilities, enhance binding affinity, and ultimately, accelerate the journey from hit to clinical candidate.
Introduction: The Triazole Scaffold and the Flourishing Role of Fluorine
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are ubiquitous in medicinal chemistry. Their unique electronic and structural features, including a significant dipole moment, capacity for hydrogen bonding, and remarkable chemical and metabolic stability, make them invaluable as pharmacophores and bioisosteric replacements for amide bonds.[1][2] The two principal isomers, 1,2,3-triazole and 1,2,4-triazole, form the core of numerous approved drugs, from the antifungal agent fluconazole to the antiviral ribavirin.[3][4]
The practice of bioisosterism—the substitution of an atom or group with another that produces a molecule with similar biological properties—is a foundational strategy in lead optimization.[5] Among the various bioisosteric replacements, the substitution of a hydrogen atom with fluorine is arguably one of the most impactful. Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen), allowing it to be introduced with minimal steric perturbation.[6] However, its profound electronic influence dramatically alters a molecule's properties in ways that can be strategically exploited in drug design.[7] The increasing prevalence of fluorinated pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom, attests to the power of this approach.[8][9]
This guide will provide a detailed examination of the "fluorine advantage" when applied to the triazole ring system, focusing on the underlying principles that govern the observed improvements in pharmacological profiles.
The Physicochemical Consequences of H-to-F Bioisosterism in Triazoles
The substitution of hydrogen with fluorine on a triazole ring or an adjacent substituent is not a trivial modification. It initiates a cascade of changes in the molecule's electronic and physical properties, each of which can be a lever for optimizing drug-like characteristics.
Modulation of Acidity and Basicity (pKa)
Fluorine's immense electronegativity exerts a powerful inductive electron-withdrawing effect. When placed near an ionizable center, it can significantly alter the pKa. For instance, fluorination of an alkyl group attached to a basic nitrogen atom on the triazole ring will lower the pKa of that nitrogen, making it less basic. This can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often associated with high basicity. Conversely, the acidity of nearby protons can be increased. This modulation of pKa is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target engagement.[10][11]
Altering Lipophilicity (logP/logD)
While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in the lipophilicity of the molecule.[6] The replacement of a C-H bond with a C-F bond typically increases the logP value of a compound. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and cell-based potency.[8] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific toxicity. The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, is a common strategy to significantly boost lipophilicity.[8]
Enhancing Metabolic Stability
One of the most compelling reasons for H-to-F substitution is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical carbon-hydrogen bond (~100 kcal/mol), making it much more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8] By strategically placing fluorine at a known site of metabolic oxidation, the biological half-life of a drug can be dramatically extended, leading to improved pharmacokinetic profiles and potentially lower required doses.[8] This is a proactive strategy to design molecules with greater metabolic robustness from the outset.
Influencing Conformation and Binding Affinity
The introduction of fluorine can create novel, non-covalent interactions with biological targets and influence the conformational preferences of a molecule. The polarized C-F bond can participate in dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions.[8][9] Furthermore, stereoelectronic effects, such as the gauche effect observed in vicinal difluoroalkanes, can be used to lock a flexible molecule into its bioactive conformation, thereby increasing its binding affinity for the target protein.[12][13] This conformational constraint reduces the entropic penalty of binding, leading to enhanced potency.
Synthetic Strategies for the Fluorination of Triazoles
The successful implementation of a fluorine-based strategy is contingent on the availability of robust and versatile synthetic methodologies. Fortunately, the field of organofluorine chemistry has matured significantly, offering a range of options for introducing fluorine and fluorinated moieties into triazole-containing molecules.
Direct Fluorination of the Triazole Ring: Halogen Exchange (Halex)
The direct introduction of fluorine onto the triazole ring is most commonly achieved via a halogen exchange (Halex) reaction, particularly from a 5-iodo-1,2,3-triazole precursor.[14] This method typically employs a fluoride source, such as potassium fluoride (KF) or silver fluoride (AgF), often under high temperatures, sometimes with microwave assistance.[15]
Experimental Protocol: Microwave-Assisted Halex Fluorination of 5-Iodo-1,2,3-triazole [Adapted from Fokin et al., 2012]
-
Materials: 5-iodo-1,4-disubstituted-1,2,3-triazole (1.0 equiv), Potassium Fluoride (KF, 5.0 equiv), Acetonitrile/Water (1:1, v/v).
-
Procedure:
-
To a 10 mL microwave vial, add the 5-iodo-1,2,3-triazole and potassium fluoride.
-
Add the acetonitrile/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1,2,3-triazole.
-
Caption: Halogen Exchange (Halex) reaction for the synthesis of 5-fluoro-1,2,3-triazoles.
Late-Stage Fluorination (LSF)
The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogues of a complex lead compound without the need for de novo synthesis.[1] Various C-H activation and fluorination methodologies have been developed that can be applied to triazole-containing molecules.[3][16] These methods often employ specialized electrophilic fluorinating reagents like Selectfluor or transition metal catalysts.[3]
Conceptual Workflow: Late-Stage C-H Fluorination
Caption: Iterative cycle of late-stage fluorination in lead optimization.
"Click" Chemistry with Fluorinated Building Blocks
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. By using either a fluorinated azide or a fluorinated alkyne, a wide variety of fluorinated triazoles can be readily prepared with high regioselectivity and in excellent yields.[17] This approach is particularly useful for introducing fluoroalkyl groups.
Experimental Protocol: CuAAC Synthesis of a Fluorinated Triazole [Adapted from general click chemistry procedures]
-
Materials: Fluorinated alkyne (1.0 equiv), Organic azide (1.0 equiv), Copper(II) sulfate pentahydrate (0.05 equiv), Sodium ascorbate (0.1 equiv), tert-Butanol/Water (1:1, v/v).
-
Procedure:
-
Dissolve the fluorinated alkyne and organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Case Studies: Fluorinated Triazoles in Drug Discovery
The true measure of a medicinal chemistry strategy lies in its successful application. The following case studies highlight instances where the bioisosteric replacement of hydrogen with fluorine in triazole-containing molecules has led to significant improvements in their pharmacological profiles.
Case Study 1: Anticancer Agents
Numerous studies have demonstrated that the introduction of fluorine into triazole-based anticancer agents can enhance their potency and selectivity.[8][9] For example, a series of 1,2,3-triazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. It was consistently observed that analogues bearing a fluorine atom or a trifluoromethyl group on an associated phenyl ring exhibited superior activity compared to their non-fluorinated counterparts.[8] This enhancement is often attributed to a combination of increased lipophilicity, leading to better cell permeability, and improved binding interactions within the target protein.
| Compound | R1 | R2 | IC50 (MCF-7, µM) | Reference |
| 1a | -CH3 | H | 25.4 | [8] |
| 1b | -CF3 | H | 10.2 | [8] |
| 2a | H | 4-H | 15.8 | [9] |
| 2b | H | 4-F | 8.1 | [9] |
Table 1: Comparative anticancer activity of non-fluorinated and fluorinated triazole analogues against the MCF-7 breast cancer cell line. The replacement of a methyl group with a trifluoromethyl group (1a vs. 1b) or the introduction of a fluorine atom on a phenyl ring (2a vs. 2b) resulted in a significant increase in potency.
Case Study 2: Antifungal Agents
The 1,2,4-triazole scaffold is central to the mechanism of action of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase. The introduction of fluorine atoms, as exemplified by the blockbuster drug fluconazole, was a critical design element. The two fluorine atoms on one of the phenyl rings in fluconazole enhance its metabolic stability and modulate its electronic properties, contributing to its broad spectrum of activity and favorable pharmacokinetic profile.[18] QSAR studies on analogues of fluconazole have consistently shown that the presence and positioning of fluorine atoms are key determinants of antifungal potency.[14][18]
Challenges and Considerations
While the H-to-F substitution is a powerful tool, it is not a panacea and must be applied judiciously.
-
Unintended Consequences: Inappropriate placement of fluorine can lead to unforeseen liabilities. For instance, a fluorine atom positioned beta to an amine can significantly lower the basicity, which might be detrimental if a certain level of basicity is required for target engagement. In some cases, fluorine can also introduce metabolic liabilities, such as defluorination, which can lead to the formation of reactive metabolites.[19]
-
Synthetic Accessibility: While many methods for fluorination exist, the synthesis of specific fluorinated building blocks can be challenging and costly. Late-stage fluorination of complex molecules can also be unpredictable, with issues of regioselectivity and functional group tolerance.[16]
-
Over-Lipophilicity: As mentioned earlier, the significant increase in lipophilicity, especially with groups like -CF3, can be a double-edged sword, potentially leading to issues with solubility and off-target effects.
Conclusion and Future Perspectives
The bioisosteric replacement of hydrogen with fluorine in triazole-containing molecules is a field-proven, high-impact strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often beneficial for potency, selectivity, and metabolic stability. A thorough understanding of the underlying principles governing the effects of fluorination, coupled with the strategic application of increasingly sophisticated synthetic methodologies, enables medicinal chemists to rationally design superior drug candidates.
The future will likely see the development of even more selective and efficient late-stage fluorination techniques, allowing for the rapid exploration of chemical space around complex triazole-containing natural products and clinical candidates. As our understanding of the subtle interplay between fluorine substitution and protein-ligand interactions continues to grow, so too will our ability to harness the full potential of this remarkable element in the quest for new and improved medicines.
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Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: Elsevier URL: [Link]
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Title: Fluorine in medicinal chemistry Source: RSC Publishing URL: [Link]
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Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: PMC URL: [Link]
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Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: Frontiers URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-print server URL: [Link]
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Title: Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing Source: PMC URL: [Link]
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Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: University Library Catalogue URL: [Link]
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Title: Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates Source: University Library Catalogue URL: [Link]
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Title: QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans Source: PubMed URL: [Link]
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Title: The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors Source: MDPI URL: [Link]
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Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties Source: ResearchGate URL: [Link]
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Title: Minimising conformational bias in fluoroprolines through vicinal difluorination Source: University of Southampton ePrints URL: [Link]
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Title: Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: RSC Publishing URL: [Link]
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Title: Synthetic Strategies to Access Fluorinated Azoles Source: PMC URL: [Link]
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Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods Source: Ovidius University Annals of Chemistry URL: [Link]
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Title: The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives Source: PMC URL: [Link]
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Title: Minimising conformational bias in fluoroprolines through vicinal difluorination Source: University of Southampton ePrints (duplicate) URL: [Link]
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Title: Quantitative structure-activity relationship (QSAR) for anti microbial activity of 1,2,4-triazole Source: ResearchGate URL: [Link]
-
Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PDF) Source: ResearchGate URL: [Link]
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Title: Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities Source: Der Pharma Chemica URL: [Link]
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Title: Determination of pKa Values of Some New Triazole Derivatives Using Different Methods Source: ResearchGate URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole from Phenylhydrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole, a key scaffold in medicinal chemistry, starting from phenylhydrazine. The protocol details a multi-step synthetic pathway, including the formation of a key intermediate, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), and its subsequent deoxofluorination. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes necessary safety precautions.
Introduction: The Significance of Fluorinated Triazoles in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting antifungal, antiviral, and anticancer properties. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated heterocycles, such as this compound, is of significant interest to the drug development community. This application note outlines a reliable and reproducible method for the preparation of this valuable compound.
Synthetic Strategy: A Multi-Step Approach from Phenylhydrazine
The synthesis of this compound from phenylhydrazine is best approached through a multi-step sequence involving the formation and subsequent transformation of a stable heterocyclic intermediate. A direct C-H fluorination of the parent 4-phenyl-4H-1,2,4-triazole is challenging due to issues with regioselectivity. Therefore, a more controlled approach is warranted.
The chosen strategy involves the initial conversion of phenylhydrazine to a versatile intermediate, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). This intermediate possesses two carbonyl groups at the desired positions for fluorination. The carbonyls can then be converted to the corresponding difluoride using a deoxofluorinating agent.
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phenylhydrazine is toxic and a suspected carcinogen. Deoxofluorinating agents like DAST and Deoxo-Fluor® are corrosive, moisture-sensitive, and release toxic HF upon decomposition; they should be handled with extreme care.
Part 1: Synthesis of 4-Phenylurazole
This procedure is a two-step, one-pot synthesis of 4-phenylurazole from phenylhydrazine and urea.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylhydrazine | 108.14 | 10.81 g | 0.1 |
| Urea | 60.06 | 24.02 g | 0.4 |
Procedure:
-
Combine phenylhydrazine (10.81 g, 0.1 mol) and urea (24.02 g, 0.4 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 120-130 °C for 3 hours. The mixture will melt and then solidify.
-
Increase the temperature to 180-190 °C and continue heating for an additional 1 hour. Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature. The solid mass is crude 4-phenylurazole.
-
Recrystallize the crude product from hot water to obtain pure 4-phenylurazole as a white crystalline solid.
Part 2: Oxidation of 4-Phenylurazole to 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)
This protocol describes the oxidation of 4-phenylurazole to the highly reactive dienophile, PTAD.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylurazole | 177.16 | 8.86 g | 0.05 |
| Potassium Bromide (KBr) | 119.00 | 0.60 g | 0.005 |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 33.8 g | 0.055 |
| Ethyl Acetate | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To a 500 mL Erlenmeyer flask, add 4-phenylurazole (8.86 g, 0.05 mol), potassium bromide (0.60 g, 0.005 mol), ethyl acetate (200 mL), and water (50 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
In a separate beaker, dissolve Oxone® (33.8 g, 0.055 mol) in water (50 mL).
-
Add the Oxone® solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. The organic layer will turn a characteristic deep red color as PTAD is formed.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PTAD as a red solid. Note: PTAD is highly reactive and should be used immediately in the next step or stored in a freezer in the dark.
Part 3: Deoxofluorination of PTAD to this compound
This final step involves the conversion of the carbonyl groups of PTAD to C-F bonds using a deoxofluorinating agent. Extreme caution is required when handling DAST or Deoxo-Fluor®.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | 175.15 | 4.38 g | 0.025 |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | 221.23 | 13.28 g (11.1 mL) | 0.06 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
Procedure:
-
In an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve PTAD (4.38 g, 0.025 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (13.28 g, 0.06 mol) dropwise to the stirred solution over 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. Caution: Vigorous gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Characterization Data (Expected)
-
¹H NMR (CDCl₃): δ 7.4-7.6 (m, 5H, Ar-H).
-
¹⁹F NMR (CDCl₃): A singlet in the region typical for aryl fluorides attached to a heterocyclic ring.
-
¹³C NMR (CDCl₃): Resonances corresponding to the phenyl group and the fluorinated carbons of the triazole ring. The C-F carbons will show characteristic coupling with fluorine.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to C₈H₅F₂N₃.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The deoxofluorination step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Exothermic Reaction: The addition of the deoxofluorinating agent is exothermic. Maintain a low temperature during the addition to control the reaction rate.
-
Purification: PTAD is a strong dienophile and can react with various impurities. It is crucial to use freshly prepared or properly stored PTAD. The final product should be carefully purified by column chromatography to remove any byproducts.
-
Alternative Fluorinating Agents: While Deoxo-Fluor® is recommended for its thermal stability, diethylaminosulfur trifluoride (DAST) can also be used.[1] However, DAST is less thermally stable and requires more careful handling.
Conclusion
This application note provides a detailed and logical synthetic route for the preparation of this compound from the readily available starting material, phenylhydrazine. By following the outlined protocols and adhering to the safety precautions, researchers can reliably synthesize this important fluorinated heterocyclic compound for applications in drug discovery and development.
References
-
Cookson, R. C.; Gupte, S. S.; Stevens, I. D. R.; Watts, C. T. 4-Phenyl-1,2,4-triazoline-3,5-dione. Org. Synth.1971 , 51, 121. DOI: 10.15227/orgsyn.051.0121. [Link]
-
Moore, J. A.; Muth, R. J. A Convenient Preparation of 4-Phenyl-1,2,4-triazoline-3,5-dione. J. Org. Chem.1978 , 43 (15), 3080–3082. DOI: 10.1021/jo00409a042. [Link]
-
Phillips, A. J.; Uto, Y.; Wipf, P.; Reno, M. J.; Williams, D. R. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Org. Lett.2000 , 2 (8), 1165–1168. DOI: 10.1021/ol005777b. [Link]
-
Lal, G. S.; Pez, G. P.; Syvret, R. G. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. DOI: 10.1021/jo990566a. [Link]
-
Wikipedia contributors. 4-Phenyl-1,2,4-triazole-3,5-dione. Wikipedia, The Free Encyclopedia. [Link]
Sources
Precision Fluorination of 1,2,4-Triazoles: Direct Functionalization Strategies
Topic: Direct fluorination methods for 1,2,4-triazole rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster antifungal agents (e.g., fluconazole, posaconazole) and oncology drugs (e.g., letrozole).[1][2] The introduction of a fluorine atom directly onto the triazole ring is a high-value transformation, known to modulate pKa (acidity), enhance metabolic stability against oxidative metabolism, and alter lipophilicity (LogD).
However, direct C–H fluorination of the 1,2,4-triazole ring is synthetically non-trivial. The ring is electron-deficient, rendering it inert to standard electrophilic aromatic substitution, while the acidic N–H protons (in unsubstituted triazoles) complicate radical approaches.
This Application Note details two field-proven methodologies to bypass these limitations:
-
Anionic C5-Fluorination (Lithiation-Trapping): The most reliable method for 1-substituted triazoles.
-
Silver-Mediated Late-Stage Fluorination: A radical-oxidative crossover mechanism suitable for complex scaffolds, typically proceeding via stannyl or boronyl intermediates.
Method A: Anionic C5-Fluorination (Lithiation-Trapping)
Principle & Mechanism
This method leverages the inherent acidity of the C5-proton in 1-substituted 1,2,4-triazoles (
Key Constraints:
-
Regioselectivity: Exclusively targets the C5 position (or C3 if symmetrical/tautomer dependent).
-
Substrate Requirement: The N1 position must be substituted (alkyl/aryl) to prevent N-deprotonation.
Experimental Protocol
Materials
-
Substrate: 1-substituted-1,2,4-triazole (1.0 equiv)
-
Reagent:
-Butyllithium ( -BuLi), 2.5 M in hexanes (1.2 equiv) -
Fluorinating Agent: NFSI (N-fluorobenzenesulfonimide) (1.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS.
-
Quench: Saturated aqueous
.
Step-by-Step Workflow
-
Cryogenic Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.
-
Substrate Solvation: Dissolve the 1-substituted-1,2,4-triazole (1.0 mmol) in anhydrous THF (5 mL, 0.2 M). Inject into the cooled flask.
-
Lithiation: Add
-BuLi (1.2 mmol) dropwise via syringe over 10 minutes.-
Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.
-
Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Fluorine Trapping: Dissolve NFSI (1.5 mmol) in minimal anhydrous THF (2 mL). Add this solution dropwise to the lithiated triazole mixture at -78 °C.
-
Critical Control: Maintain temperature below -70 °C during addition to prevent decomposition of the lithio-species or side reactions with the sulfonimide backbone.
-
-
Warming & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench with sat.
(5 mL). -
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in solvent/atmosphere | Ensure rigorous anhydrous conditions; re-titrate |
| Recovery of SM | Incomplete lithiation | Increase incubation time at -78 °C; use |
| Sulfonylation Byproducts | Attack on S instead of F | Ensure NFSI is added slowly; keep T < -70 °C; switch to Selectfluor (requires solubility adjustment). |
Method B: Silver-Mediated Late-Stage Fluorination
Principle & Mechanism
For complex drug molecules where harsh bases (
Note: While this requires a stannane precursor, the conversion from Stannane
Experimental Protocol
Materials
-
Substrate: 5-(Tributylstannyl)-1-substituted-1,2,4-triazole (1.0 equiv).
-
Catalyst/Mediator: Silver triflate (AgOTf) (2.0 equiv) or Silver oxide (
) (catalytic variants exist, but stoichiometric is more reliable for heterocycles). -
Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.2 equiv).
-
Solvent: Acetone (anhydrous) or Methanol (depending on solubility).
-
Additives: Sodium triflate (NaOTf) (optional, to maintain ionic strength).
Step-by-Step Workflow
-
Preparation: In a glovebox or under rigorous
flow, charge a reaction vial with AgOTf (2.0 equiv) and Selectfluor (1.2 equiv). -
Solvation: Add anhydrous Acetone (0.1 M concentration relative to substrate).
-
Substrate Addition: Add the stannyl-triazole (1.0 equiv) either as a solid or dissolved in minimal acetone.
-
Reaction: Seal the vial and stir at room temperature (23 °C) .
-
Time: Reaction is typically fast (20 min to 2 hours).
-
Visual: The formation of a silver mirror or black precipitate (
) indicates the redox cycle is proceeding.
-
-
Filtration: Dilute with ether, filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate and purify via HPLC or flash chromatography. Caution: Organotin residues are toxic; ensure thorough removal.
Comparative Analysis of Methods
| Feature | Method A: Lithiation-Trapping | Method B: Ag-Mediated (Stannane) |
| Primary Mechanism | Anionic ( | Oxidative Reductive Elimination |
| Substrate Scope | Simple, robust triazoles | Complex, fragile drug scaffolds |
| Regioselectivity | Controlled by acidity (C5) | Controlled by stannylation site |
| Cost | Low (nBuLi, NFSI) | High (Ag salts, Stannane prep) |
| Scalability | High (kg scale possible) | Moderate (waste disposal of Ag/Sn) |
Mechanistic Visualization
The following diagram illustrates the decision logic and mechanistic flow for both protocols.
Caption: Decision tree and mechanistic flow for Anionic vs. Silver-Mediated fluorination of 1,2,4-triazoles.
References
-
Furuya, T., Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.[3] Link
-
Tang, P., Furuya, T., Ritter, T. (2011). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society (Detailed Protocols). Link
- Raasch, M. S. (1962). Chemistry of 1,2,4-Triazoles. Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeias. Journal of Medicinal Chemistry. Link
-
Fier, P. S., Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Boronate Esters. (Alternative method for triazole-boronates). Link
Sources
Advanced Application Note: One-Pot Cyclization Protocols for 4-Phenyl-1,2,4-Triazoles
Executive Summary
The 4-phenyl-1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in antifungal agents (e.g., Fluconazole analogs), anticancer therapeutics, and CNS-active compounds. Traditional synthesis often involves multi-step procedures requiring the isolation of sensitive amidrazone intermediates or the use of toxic hydrazine derivatives.
This guide details two robust, self-validating one-pot cyclization protocols that circumvent intermediate isolation. We focus on the Orthoester-Mediated Multicomponent Reaction (MCR) and the DMF-DMA Cascade Protocol . Both methods are optimized for high atom economy, scalability, and compatibility with microwave-assisted synthesis.
Mechanistic Principles & Pathway Design
Understanding the reaction kinetics and intermediate stability is crucial for troubleshooting. The formation of the 1,2,4-triazole ring at the 4-position generally proceeds through an amidrazone or imidate intermediate.
The Orthoester Convergence Pathway
In this dominant strategy, the triethyl orthoformate (TEOF) acts as a "single-carbon staple," linking the primary amine (aniline) and the hydrazide. The reaction is driven by the entropic benefit of releasing three molecules of ethanol.
Visualization of Reaction Pathways
The following diagram illustrates the competing and converging pathways for both protocols.
Figure 1: Mechanistic convergence in the Three-Component Synthesis of 4-phenyl-1,2,4-triazoles. The elimination of ethanol drives the equilibrium toward the imidate, which captures the hydrazide.
Experimental Protocols
Protocol A: The "Workhorse" Orthoester Method
Application: Best for high-throughput library generation where the 4-phenyl group varies (via different anilines). Chemistry: Acid-catalyzed condensation.
Reagents & Materials
-
Amine: Substituted Aniline (1.0 equiv)
-
Linker: Triethyl orthoformate (TEOF) (Excess, solvent/reagent role)
-
Hydrazide: Benzhydrazide or Formhydrazide (1.0 equiv)
-
Catalyst: Sulfamic acid (10 mol%) or
-TsOH. -
Solvent: TEOF acts as solvent, or use Methanol/Ethanol.
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve the Aniline (1.0 mmol) and Catalyst (0.1 mmol) in TEOF (3.0 mL).
-
Imidate Formation: Heat the mixture at 80°C for 20–30 minutes.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). Disappearance of aniline indicates conversion to the ethyl imidate intermediate.
-
-
Addition: Add the Acyl Hydrazide (1.0 mmol) directly to the hot solution.
-
Cyclization: Increase temperature to reflux (100–110°C) for 3–6 hours.
-
Process Tip: Use a Dean-Stark trap or open-vessel microwave heating to facilitate the removal of ethanol, driving the reaction to completion.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If Solid: Filter and wash with cold ethanol.
-
If Soluble: Evaporate excess TEOF under reduced pressure. Recrystallize residue from EtOH/Water.[1]
-
Protocol B: The DMF-DMA Cascade (Microwave Assisted)
Application: Ideal for introducing the 4-phenyl group at the final stage, allowing for late-stage diversification of expensive intermediates. Chemistry: Transamination followed by cyclodehydration.
Reagents & Materials
-
Precursor: Acyl Hydrazide (1.0 equiv)
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) -
Amine: Aniline derivative (1.0 equiv)
-
Solvent: Acetic Acid (Glacial)[2]
Step-by-Step Methodology
-
Intermediate Synthesis: In a microwave vial, mix Acyl Hydrazide (1.0 mmol) and DMF-DMA (1.2 mmol) in Dichloromethane (DCM) or Toluene (2 mL).
-
Irradiation 1: Heat at 60°C for 5 minutes (or reflux 30 mins thermal).
-
Mechanistic Insight: This forms the acyl-amidrazone-like intermediate (
).
-
-
Solvent Swap: Evaporate volatiles (DCM/Methanol) in vacuo.
-
Amine Addition: Redissolve the residue in Glacial Acetic Acid (2 mL) and add the Aniline (1.0 mmol).
-
Irradiation 2 (Cyclization): Microwave at 130°C for 10–15 minutes .
-
Isolation: Pour the reaction mixture into crushed ice/water. Neutralize with saturated
if necessary. Collect the solid precipitate by filtration.[3]
Data Analysis & Validation
The following data summarizes the efficiency gains when moving from conventional thermal heating to microwave-assisted protocols for 4-phenyl-1,2,4-triazoles.
| Parameter | Thermal Condition (Reflux) | Microwave Condition (MW) | Impact |
| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes | 36x Faster |
| Solvent Vol | 10 – 20 mL/g | 2 – 5 mL/g | Green Improvement |
| Typical Yield | 65 – 78% | 85 – 94% | Higher Efficiency |
| Purity (Crude) | 80 – 85% (Requires Column) | >90% (Precipitation only) | Simplified Workup |
Troubleshooting Matrix
-
Problem: Low yield with electron-deficient anilines (e.g., 4-Nitroaniline).
-
Problem: Sticky gum formation instead of precipitate.
References
-
BenchChem. (2025).[7][8] Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. BenchChem Application Library.
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[5] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[5][9] Organic Letters, 17(5), 1184–1187.[5][9] [Link]
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[4] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404–407.[4] [Link]
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[10] Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Huang, C., Geng, X., Zhao, P., et al. (2021).[6] Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions.[6][11] The Journal of Organic Chemistry, 86, 13664-13672.[6] [Link]
Sources
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 5. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 6. Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Triazoles
Executive Summary: The Fluorine Imperative
Fluorinated triazoles—specifically 4-trifluoromethyl-1,2,3-triazoles—are rapidly emerging as privileged scaffolds in drug discovery. They serve as metabolically stable bioisosteres for amide bonds and cis-alkenes, offering modulated lipophilicity (
However, the electron-withdrawing nature of the fluoro/trifluoromethyl group creates a "deactivated" heterocyclic core. This significantly alters the electronics of the palladium catalytic cycle, often stalling the oxidative addition step or promoting non-selective decomposition.
This guide provides two field-validated protocols to overcome these electronic barriers:
-
Direct C–H Arylation: A step-economic route for C5-functionalization.
-
Suzuki-Miyaura Coupling: A modular approach for sterically demanding substrates.
Mechanistic Intelligence: The "Fluorine Effect"
Before executing the protocols, understand the electronic causality governing the reaction.
-
Electronic Deactivation: The
(inductive) effect of the group at C4 pulls electron density away from the C5 position. In C–H activation, this actually lowers the pKa of the C5–H bond, facilitating deprotonation, but it also makes the ring less nucleophilic toward the Pd(II) species. -
The "Agostic" Trap: Fluorine atoms can form weak agostic interactions with unsaturated Pd centers, potentially occupying coordination sites intended for the aryl halide.
-
Self-Validation Check: If your reaction turns black (Pd black precipitation) within 10 minutes, your ligand is likely too electron-poor to stabilize the Pd(0) species against the electron-deficient triazole. Switch to electron-rich, bulky alkylphosphines (e.g.,
, XPhos).
Visualization: C-H Activation Catalytic Cycle
The following diagram illustrates the Concerted Metallation-Deprotonation (CMD) pathway, which is the operative mechanism for Protocol 1.
Figure 1: Concerted Metallation-Deprotonation (CMD) pathway for C5-arylation of fluorinated triazoles.
Protocol 1: Direct C–H Arylation (The "Workhorse")
Best for: Rapid analoging, high atom economy, accessing C5-aryl derivatives. Mechanism: Concerted Metallation-Deprotonation (CMD).
Strategic Rationale
Traditional cross-coupling requires pre-functionalization (halogenation) of the triazole, which is unstable for electron-deficient fluorinated systems. Direct C–H arylation bypasses this by utilizing the acidity of the C5–H bond induced by the C4–
Experimental Workflow
Reagents:
-
Substrate: 1-substituted-4-(trifluoromethyl)-1,2,3-triazole (
equiv). -
Coupling Partner: Aryl Bromide (
equiv). Note: Aryl Iodides may cause homocoupling; Bromides are preferred. -
Catalyst:
( ). -
Ligand:
( ) or XPhos ( ) for sterically hindered aryls. -
Base/Additive:
(Tetrabutylammonium acetate) ( equiv). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (anhydrous).
Step-by-Step Protocol:
-
Vessel Prep: Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with
( , ), Ligand ( ), and ( , ). -
Substrate Addition: Add the fluorinated triazole (
) and Aryl Bromide ( ).-
Critical Check: If the Aryl Bromide is a liquid, add it via syringe after the solvent.
-
-
Solvation: Add anhydrous NMP (
). Cap the vial immediately with a PTFE-lined septum. -
Degassing: Sparge the solution with Argon for 5 minutes (needle in solvent, vent needle out).
-
Reaction: Heat the block to
for 8–12 hours.-
Visual Cue: The reaction should turn from orange to dark brown/black. A mirror formation indicates catalyst decomposition (bad).
-
-
Workup: Cool to RT. Dilute with EtOAc (
) and wash with water ( ) to remove NMP. Dry organic phase over .[1][2]
Representative Data Scope
Yields based on isolated products using 4-trifluoromethyl-1-phenyl-1,2,3-triazole as the core scaffold.
| Aryl Bromide (Ar-Br) | Electronic Nature | Yield (%) | Notes |
| 4-Bromoanisole | Electron-Rich | 88% | Standard conditions. |
| 4-Bromobenzonitrile | Electron-Poor | 72% | Slower reaction; extend time to 16h. |
| 2-Bromotoluene | Steric Hindrance | 65% | Requires XPhos ligand. |
| 3-Bromopyridine | Heterocycle | 58% | Potential catalyst poisoning; increase Pd to 10%. |
Protocol 2: Suzuki-Miyaura Coupling
Best for: Late-stage functionalization, coupling with unstable boronic acids, or when C–H activation fails due to regioselectivity issues.
Strategic Rationale
For 5-halo-4-fluorotriazoles, the C–X bond is highly polarized. Standard Suzuki conditions often lead to protodehalogenation (loss of halide) rather than coupling. This protocol uses CsF (Cesium Fluoride) to activate the boronic acid while stabilizing the fluorinated interface, preventing side reactions.
Experimental Workflow
Reagents:
-
Substrate: 5-bromo-4-(trifluoromethyl)-1,2,3-triazole (
equiv). -
Coupling Partner: Aryl Boronic Acid (
equiv). -
Catalyst:
( ). -
Ligand: XPhos or SPhos (
). -
Base:
( equiv) or ( equiv). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol:
-
Inert Atmosphere: This reaction is sensitive to oxygen. Use a glovebox or strict Schlenk technique.
-
Catalyst Pre-complexation: In a separate vial, mix
and XPhos in Toluene ( ) and stir at RT for 10 mins to generate the active species. -
Main Mix: In the reaction vessel, combine the 5-bromo-triazole (
), Aryl Boronic Acid ( ), and finely ground ( ). -
Combination: Add the catalyst solution to the main vessel via syringe.
-
Reaction: Heat to
for 4–6 hours.-
Self-Validating Check: Monitor by LCMS. If you observe the mass of the protodehalogenated triazole (M-Br+H), your system is too wet or the temperature is too high. Switch to anhydrous Dioxane.
-
Troubleshooting & Optimization Logic
The "Self-Validating" System
Use this logic tree to diagnose failures:
-
Failure Mode: No Conversion (Starting Material Recovered)
-
Cause: Oxidative addition failed. The electron-deficient ring makes the C–H/C–Br bond difficult to activate.
-
Fix: Switch to a more electron-rich ligand (e.g., from
to or BrettPhos) to increase the nucleophilicity of the Palladium center.
-
-
Failure Mode: Homocoupling of Aryl Halide
-
Cause: Transmetallation is too slow; oxidative addition of two Ar-Br molecules occurs.
-
Fix: Increase the concentration of the triazole substrate or switch to the Suzuki protocol (Protocol 2).
-
-
Failure Mode: Protodehalogenation (In Suzuki)
-
Cause: "Hydride source" in the media (often from solvent impurities or
-hydride elimination from alkyl groups). -
Fix: Use strictly anhydrous solvents; avoid alcoholic solvents.
-
Workflow Diagram: Decision Matrix
Figure 2: Decision matrix for selecting the optimal coupling protocol.
References
-
Direct C-H Arylation of 1,2,3-Triazoles: Chupakhin, E. et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles."[1] Organic Letters, 2011.
-
Suzuki Coupling of Fluorinated Heterocycles: Lindsay-Scott, P. "Palladium-Catalysed Synthesis of 1,2,3-Triazoles." University of Oxford, 2006.
-
Phosphino-Triazole Ligands: "Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling." ACS Omega, 2018.
-
Synthesis of 4-CF3-Triazoles: "Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles." Molecules, 2024.[3]
Sources
- 1. BJOC - Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles [beilstein-journals.org]
- 2. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 3,5-difluoro-4-phenyl-4H-1,2,4-triazole. This core scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The introduction of fluorine atoms often enhances pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This guide details a robust and versatile synthetic protocol, starting from commercially available reagents, and outlines methods for the selective nucleophilic aromatic substitution (SNAr) at the C3 and C5 positions of the triazole ring. We will delve into the mechanistic rationale behind the experimental choices, provide step-by-step protocols, and offer guidance on the characterization of the synthesized compounds.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of bioactive molecules.[6][7][8] Its presence in numerous approved drugs and agrochemicals underscores its importance as a pharmacophore.[5][9][10][11] The incorporation of fluorine atoms into heterocyclic structures is a widely employed strategy in drug design to modulate physicochemical and biological properties.[1][2][3][4] Specifically, the this compound scaffold presents two activated positions for nucleophilic attack, enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the fluorine atoms and the triazole ring facilitates the displacement of fluoride ions by various nucleophiles, a key step in the diversification of this core structure.[12][13]
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and herbicidal properties.[1][2][6][14] The protocols detailed herein provide a reliable pathway to access novel derivatives for screening in drug discovery and agrochemical development programs.
General Synthetic Protocol
The synthesis of this compound derivatives can be approached through a multi-step sequence. A general and adaptable synthetic route is presented below, starting from the synthesis of the core 4-amino-1,2,4-triazole structure.
Part 1: Synthesis of 4-Amino-3,5-diphenyl-4H-1,2,4-triazole (Illustrative Core)
While the target is the difluoro analogue, many foundational syntheses of 4-substituted triazoles start with a more general precursor. The synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole is a well-established procedure and serves as a good model for the construction of the triazole ring.[15]
Reaction Scheme:
Rationale: The formation of the 1,2,4-triazole ring can be achieved through the condensation of hydrazides. For the specific synthesis of 4-amino-1,2,4-triazole derivatives, hydrazine can be reacted with carboxylic acids or their derivatives.[16]
Part 2: Synthesis of 3,5-dihalo-4-phenyl-4H-1,2,4-triazole
The introduction of halogens, particularly fluorine, is a critical step. While direct fluorination can be challenging, a common strategy involves the synthesis of a di-halo intermediate (e.g., dichloro or dibromo) followed by a halogen exchange (Halex) reaction.
Step 2.1: Synthesis of 3,5-dichloro-4-phenyl-4H-1,2,4-triazole
This can be achieved through various methods, often involving the cyclization of appropriate precursors in the presence of a chlorinating agent.
Step 2.2: Halogen Exchange (Halex) Reaction to yield this compound
Rationale: The Halex reaction is a powerful tool for introducing fluorine into aromatic and heteroaromatic systems. The success of this reaction depends on several factors, including the reactivity of the substrate, the choice of fluoride source, and the reaction conditions. The electron-deficient nature of the 3,5-dichloro-1,2,4-triazole ring makes it susceptible to nucleophilic attack by fluoride ions.[17]
Experimental Protocol:
-
Materials: 3,5-dichloro-4-phenyl-4H-1,2,4-triazole, Spray-dried Potassium Fluoride (KF), Sulfolane (anhydrous), Nitrogen or Argon atmosphere.
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dichloro-4-phenyl-4H-1,2,4-triazole (1 equivalent). b. Add spray-dried potassium fluoride (2.5 - 3 equivalents). c. Add anhydrous sulfolane to the flask. d. Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction by carefully adding water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel or by recrystallization.
Part 3: Nucleophilic Aromatic Substitution (SNAr) for Derivatization
The fluorine atoms at the C3 and C5 positions of the this compound are excellent leaving groups for SNAr reactions.[18][19] This allows for the introduction of a wide variety of nucleophiles, leading to a diverse library of derivatives.
General Reaction Scheme:
This compound + 2 Nu-H -> 3,5-di-Nu-4-phenyl-4H-1,2,4-triazole + 2 HF
Caption: General synthetic workflow for the preparation of this compound derivatives.
Logical Relationship: Structure to Potential Activity
Caption: Relationship between structural modifications and potential biological activities of the triazole derivatives.
Conclusion
The protocols and guidelines presented in this document offer a robust framework for the synthesis and derivatization of 3,5-difluoro-4-phenyl-4H-1,2,4-triazoles. The versatility of the SNAr reaction on the difluorinated core allows for the creation of extensive compound libraries with diverse functionalities. This, in turn, provides a rich platform for the discovery of novel therapeutic agents and agrochemicals. Researchers are encouraged to adapt and optimize the provided methods to suit their specific synthetic targets and research goals.
References
-
Ullah, Z., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 942478. [Link]
-
Ullah, Z., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. [Link]
-
Ullah, Z., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]
-
Ullah, Z., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. OUCI. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. PMC. [Link]
-
A Comprehensive review on 1, 2,4 Triazole. IJPR. [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]
-
Examples of 1H-1,2,4-triazole-based agrochemicals. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Nucleophilic Substitution Reactions. KSU. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. IOSR-JAC. [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Education and Scientific Studies. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][4]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. NISCAIR. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]
-
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. MDPI. [Link]
- FI93954C - Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals.
-
Novel 1,2,4-triazole derivatives and process of manufacturing thereof. European Patent Office. [Link]
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceu… [ouci.dntb.gov.ua]
- 5. rjptonline.org [rjptonline.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ripublication.com [ripublication.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. arkema.com [arkema.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Editorial: Pharmaceutical insights into the triazoles: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Fluorine Retention in Triazole Synthesis
Topic: Preventing Defluorination & Side Reactions During Triazole Cyclization Ticket ID: F-STABILITY-001 Status: Open Support Tier: Senior Application Scientist (L3)
Executive Summary: The "Fragile Fluorine" Paradox
User Context: You are incorporating fluorine (F) into a scaffold to block metabolic hotspots or modulate pKa. However, during the triazole formation—whether via Click Chemistry (1,2,3-triazoles) or Condensation (1,2,4-triazoles)—you are observing loss of fluorine (hydrodefluorination) or nucleophilic displacement (
Root Cause Analysis: Fluorine on aromatic rings, particularly when ortho or para to electron-withdrawing groups (EWGs) or the reaction center itself, creates a highly electrophilic carbon.
-
In 1,2,4-Triazole Synthesis: Hydrazine is a potent nucleophile that triggers
, displacing fluorine before cyclization occurs. -
In 1,2,3-Triazole (CuAAC) Synthesis: Basic conditions or "naked" Copper(I) species can facilitate elimination or oxidative addition into the C-F bond, leading to defluorination.
Diagnostic Workflow (Interactive)
Before selecting a protocol, identify your specific failure mode using the logic below.
Figure 1: Decision tree to identify the mechanism of fluorine loss based on reaction conditions and substrate electronics.
Technical Modules: Troubleshooting & Solutions
Module A: 1,2,3-Triazoles (CuAAC)
The Issue: "Naked" Cu(I) ions are promiscuous. In the absence of stabilizing ligands, they can coordinate to the fluorine or the pi-system, lowering the activation energy for defluorination, especially if a base is present to sponge up the leaving fluoride/proton.
FAQ: CuAAC Stability
Q: Why is my ortho-fluorophenyl azide decomposing?
A: Ortho-fluorine substituents can chelate Cu(I), bringing the metal into proximity with the C-F bond. If you use standard conditions (
Q: Can I use Ruthenium (RuAAC) instead?
A: Yes, but with caution. RuAAC (typically
Protocol A: Fluorine-Safe "Ligand-Accelerated" CuAAC
Use this for fluorinated azides or alkynes prone to degradation.
-
Prepare Stock Solutions:
-
Cu-Premix: Mix
(1 eq) and THPTA Ligand (5 eq) in water. The solution should turn light blue. Note: The 1:5 ratio is critical to ensure no free copper exists.
-
-
Reaction Setup:
-
Dissolve Alkyne (1.0 eq) and Fluorinated Azide (1.0 eq) in
(1:1). -
Add Cu-Premix (Target 1-2 mol% Cu final loading).
-
Add Sodium Ascorbate (5-10 mol%) last to initiate.
-
-
Conditions:
-
Run at Room Temperature .[4] Heat is the enemy of the C-F bond here.
-
Monitor by LCMS. If sluggish, add more Ascorbate, not more Copper.
-
Module B: 1,2,4-Triazoles (Condensation)
The Issue: The classic Pellizzari or Einhorn-Brunner reactions use hydrazines (
FAQ: Condensation & SNAr
Q: I'm making a 3-(4-fluorophenyl)-1,2,4-triazole. Why do I get the hydrazine-substituted byproduct? A: Your phenyl ring is electron-deficient (activated). The hydrazine attacks the C-F bond faster than the condensation occurs. Solution: Switch to an Oxidative Cyclization strategy. This avoids free hydrazine entirely by using an amidine and a hydrazide, or by using a mild oxidant to close the ring [4].
Protocol B: Hydrazine-Free Oxidative Cyclization
Use this to synthesize 3,5-disubstituted 1,2,4-triazoles without exposing fluorinated rings to
| Component | Role | Specification |
| Substrate A | Electrophile | Fluorinated Benzamidine (HCl salt) |
| Substrate B | Nucleophile | Acyl Hydrazide (Non-fluorinated or Fluorinated) |
| Catalyst | Lewis Acid/Oxidant | |
| Base | Buffer | |
| Solvent | Medium | DMSO or Toluene |
Step-by-Step:
-
Mix: Combine Fluorinated Benzamidine (1.0 eq), Acyl Hydrazide (1.0 eq), and
(2.0 eq) in DMSO. -
Catalyst: Add catalytic
(5-10 mol%) or stoichiometric Iodine ( ). -
Cyclize: Heat to 80°C (significantly lower than the 140°C required for hydrazine condensations).
-
Mechanism: The amidine and hydrazide form an intermediate hydrazone, which then undergoes oxidative closure to the triazole. The C-F bond remains intact because no free hydrazine is present to displace it.
Comparative Data: Catalyst Systems
Select the system based on your substrate's "Fragility Score."
| Method | Best For | Fluorine Safety Risk | Risk Factor |
| Standard CuAAC | 1,4-disubst. 1,2,3-triazoles | Moderate | Free Cu(I) can activate C-F; Base can cause elimination. |
| Ligand (THPTA) CuAAC | Labile/Complex substrates | Low (Safe) | Ligand shields Cu; allows RT reaction. |
| RuAAC (Cp*Ru) | 1,5-disubst.[3] / Internal alkynes | Moderate | Ru can insert into C-F bonds at high temp. |
| Hydrazine Condensation | Simple 1,2,4-triazoles | High (Critical) | |
| Oxidative Cyclization | Fluorinated 1,2,4-triazoles | Low (Safe) | Avoids strong nucleophiles; milder heat. |
Visualizing the Failure Mode ( )
Understanding why the reaction fails is crucial for avoiding it. The diagram below illustrates the competition between the desired cyclization and the unwanted defluorination in 1,2,4-triazole synthesis.
Figure 2: Competition between Triazole formation and SNAr defluorination. Pathway B dominates if the ring is electron-deficient and temperature is high.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][5][6] Journal of the American Chemical Society, 127(46), 15998-15999. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011).[7] Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[7] The Journal of Organic Chemistry, 76(4), 1177-1179. Link
Sources
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of 4-Phenyl-1,2,4-Triazoles in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenyl-1,2,4-triazole derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the lab: poor aqueous solubility. The inherent lipophilicity of the phenyl group combined with the crystalline nature of many triazole compounds often presents a significant challenge for formulation and biological testing.[1][2] This document provides a series of troubleshooting guides and frequently asked questions to help you overcome these obstacles and advance your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 4-phenyl-1,2,4-triazoles, providing foundational knowledge to diagnose and solve solubility issues.
Q1: Why are my 4-phenyl-1,2,4-triazole derivatives so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of 4-phenyl-1,2,4-triazoles stems from a combination of their molecular structure and solid-state properties:
-
Hydrophobic Phenyl Group: The primary contributor to poor solubility is the nonpolar phenyl ring. This substantial hydrophobic moiety resists interaction with polar water molecules, favoring self-association.
-
Triazole Ring Polarity: While the 1,2,4-triazole ring itself is polar and capable of hydrogen bonding due to its nitrogen atoms, this is often insufficient to counteract the hydrophobicity of the phenyl group.[2][3][4] The polar nature of the triazole nucleus can, however, be exploited to improve the pharmacological profile of a drug.[2][5]
-
Crystal Lattice Energy: Many triazole derivatives are crystalline solids.[3] The energy required to break the stable, ordered crystal lattice structure and allow individual molecules to be solvated by water can be substantial. These are sometimes referred to as "brick-dust" molecules.[6]
-
Substituent Effects: The nature and position of substituents on either the phenyl or triazole ring can dramatically alter solubility. Additional hydrophobic groups will decrease solubility, while polar or ionizable groups can enhance it.
Q2: What are the initial, straightforward steps I can take to solubilize my compound for a preliminary biological assay?
A2: Before moving to more complex formulations, two simple strategies should be your first line of attack: pH adjustment and the use of co-solvents.
-
pH Adjustment: The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[7] The solubility of compounds with ionizable groups is often highly dependent on pH.[8] For weakly basic compounds, lowering the pH of the aqueous medium can lead to the formation of a more soluble protonated species (a salt).[9] Conversely, for derivatives with an acidic moiety, increasing the pH can form a more soluble anionic salt.[9] It is highly recommended to perform a pH-solubility profile to determine the optimal pH for your compound.[10]
-
Co-solvents: Using a water-miscible organic solvent, or co-solvent, is a common and effective technique to increase the solubility of nonpolar compounds.[11][12] Co-solvents work by reducing the overall polarity of the aqueous medium.[12] Common choices for lab-scale experiments include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycols (PEGs)
-
Propylene Glycol [11]
It is critical to be mindful of the co-solvent's potential toxicity or off-target effects in your experimental system.[11] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5-1% to avoid cytotoxicity.[10] A major drawback is that the compound may precipitate upon dilution into the final aqueous buffer.[11]
-
Q3: Simple methods aren't working. What advanced formulation strategies can I explore?
A3: When pH and co-solvents are insufficient, several advanced techniques can be employed, which are common in pharmaceutical development.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic part of a drug molecule (the "guest"), like the phenyl group, forming a water-soluble "inclusion complex".[13][14][15] This effectively shields the nonpolar region from water, significantly boosting solubility.[14] Commonly used derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[10]
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[10][16] These micelles have a hydrophobic core that can entrap poorly soluble compounds, allowing them to be dispersed in the aqueous medium.[10] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are frequently used.[10]
-
Amorphous Solid Dispersions: This strategy involves dispersing the drug in a highly soluble, hydrophilic carrier (often a polymer) at a molecular level.[9][17] This process prevents the drug from forming a stable crystal lattice, resulting in an amorphous, higher-energy state that dissolves more readily.[17][18]
-
Salt Formation: If your 4-phenyl-1,2,4-triazole derivative has a suitably acidic or basic functional group, creating a salt form is one of the most effective ways to increase solubility and dissolution rate.[16][19] Approximately 40% of FDA-approved drugs are pharmaceutical salts.[16]
Q4: How do I select the best solubilization strategy for my specific compound and experiment?
A4: The optimal strategy depends on the physicochemical properties of your compound and the requirements of your experiment. The following decision tree provides a logical workflow for selecting an appropriate approach.
Caption: Decision workflow for selecting a solubilization strategy.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon diluting the DMSO stock into aqueous buffer. | The sharp increase in solvent polarity ("solvent shift") causes the compound to "crash out" of the solution because the aqueous buffer cannot maintain its solubility.[11] | 1. Slow Dilution: Add the DMSO stock dropwise into the vigorously vortexing aqueous buffer. 2. Increase Co-solvent in Final Medium: If your assay allows, slightly increase the final percentage of DMSO. 3. Switch to Cyclodextrins: Prepare the compound as a cyclodextrin inclusion complex, which is typically much more stable upon dilution.[13][14] |
| Solubility results are inconsistent between different experimental batches. | 1. Temperature Fluctuations: Solubility is temperature-dependent.[3][8] 2. pH Variability: Minor shifts in buffer pH can significantly impact the solubility of ionizable compounds. 3. Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities.[1] | 1. Control Temperature: Ensure all solubility experiments are performed at a consistent, controlled temperature. 2. Verify Buffer pH: Always verify the final pH of your buffers before use. 3. Characterize Solid Form: If inconsistency persists, consider solid-state characterization (e.g., DSC, XRD) to check for polymorphism. |
| My compound won't dissolve even in 100% DMSO at the desired concentration. | The compound may have exceptionally high crystal lattice energy or be extremely lipophilic. Some complex triazole derivatives have been reported to be insoluble in most common solvents.[20] | 1. Gentle Warming & Sonication: Carefully warm the solution (e.g., to 37-50°C) or use a sonication bath to provide energy to break the crystal lattice. Caution: Always assess the thermal stability of your compound first to avoid degradation.[10] 2. Alternative Solvents: Try stronger polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), ensuring proper safety protocols are followed.[21] 3. Chemical Modification: If solubility remains a fundamental barrier, consider synthetic modification of the molecule to include more polar or ionizable functional groups.[5][11] |
Experimental Protocols
Protocol 1: Standard Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining equilibrium aqueous solubility.[22]
-
Preparation: Add an excess amount of the 4-phenyl-1,2,4-triazole derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed, inert container (e.g., glass vial). "Excess" means that a visible amount of solid material remains undissolved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid material is removed, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using cyclodextrins to enhance solubility.[14][25]
-
Preparation of CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a common starting point.
-
Addition of Compound: Weigh the required amount of your 4-phenyl-1,2,4-triazole derivative to achieve the target final concentration. Add the solid powder to the HP-β-CD solution.
-
Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes, followed by shaking or rotating at room temperature for 24-48 hours to ensure maximum complexation. Sonication can also be used to accelerate the process.
-
Clarification: After the complexation period, visually inspect the solution. If any undissolved material remains, filter the solution through a 0.22 µm sterile filter to remove it.
-
Storage and Use: The resulting clear solution is your stock solution. Store appropriately (typically at 4°C or -20°C). This stock can then be diluted into your final assay medium.
References
- NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
- ResearchGate. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Solubility of Things. (n.d.). 1,2,4-Triazole | Solubility of Things.
- (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- ResearchGate. (2021). Water solubility and physicochemical properties of representative compounds and ETV.
- Sphinix. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- NIH. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
- YouTube. (2024). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- (n.d.). Strategies in poorly soluble drug delivery systems.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions.
- NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
- PubMed. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate.
- Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate. (2018). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
- International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole.
- ResearchGate. (2017). Solubility of triazole?
- Wikipedia. (n.d.). 1,2,4-Triazole.
- NIH. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- PubMed. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors.
- ResearchGate. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF.
- PubChem. (n.d.). 4-Phenyl-4H-1,2,4-triazole.
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Troubleshooting N-alkylation vs C-alkylation in triazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of controlling N-alkylation versus C-alkylation in triazole synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve your desired substitution pattern with high selectivity.
The Challenge: N- vs. C-Alkylation of Triazoles
Triazole rings are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. A common synthetic operation is the introduction of alkyl groups to modify their properties. However, the triazole core presents multiple potential sites for alkylation. The deprotonated triazolide anion is an ambident nucleophile, with electron density on both its nitrogen and carbon atoms. This duality leads to a frequent and often frustrating challenge for synthetic chemists: controlling the regioselectivity between N-alkylation (forming a C-N bond) and C-alkylation (forming a C-C bond).
This guide will dissect the underlying principles governing this selectivity and provide actionable strategies to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the alkylation of triazoles. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Q1: I am trying to N-alkylate my 1,2,4-triazole, but I'm getting a mixture of N1 and N4 isomers. How can I improve the regioselectivity?
A1: The N1 vs. N4 regioselectivity in 1,2,4-triazoles is a classic control issue governed by a combination of steric, electronic, and reaction conditions. The N1 and N4 positions have different steric environments and nucleophilicities. Generally, N1 is considered the more thermodynamically stable position, while N4 can be kinetically favored under certain conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: This is often the most critical factor.
-
For N1-selectivity: A combination of a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent like THF often favors N1 alkylation.[1] This is because DBU is strong enough to deprotonate the triazole but its bulkiness disfavors interaction at the more sterically accessible N4 position, allowing the alkylating agent to approach the N1 position.
-
For N4-selectivity: Achieving high N4 selectivity can be more challenging. Some strategies involve using specific ion-pairing effects. For example, using a cesium base like cesium carbonate (Cs₂CO₃) can sometimes favor the N4 isomer through coordination effects.[2]
-
-
Nature of the Alkylating Agent:
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the different nitrogen atoms in the triazole ring have varying degrees of hardness. Increasing the hardness of the electrophile (e.g., using alkyl sulfates instead of alkyl iodides) can sometimes influence the selectivity.
-
Steric Hindrance: A bulkier alkylating agent will preferentially react at the less sterically hindered nitrogen atom.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance kinetic control, potentially favoring one isomer over the other.
Q2: My N-alkylation of a 1,2,3-triazole is giving me a mixture of N1 and N2 isomers. What factors control this and how can I favor one over the other?
A2: The regioselectivity of N-alkylation in 1,2,3-triazoles is primarily dictated by the substituents on the triazole ring and the reaction conditions. The N2-alkylated isomer is often the thermodynamically more stable product, while the N1-isomer can be the kinetic product.
Troubleshooting Steps:
-
Steric Directing Groups: The presence of a substituent at the C4 or C5 position of the triazole ring will sterically hinder the adjacent N1 or N3 (for 1,2,3-triazoles, N1 and N3 are often electronically similar) positions, thus directing alkylation to the N2 position.[3]
-
Solvent and Base Effects:
-
Polar aprotic solvents like DMF or DMSO often favor the formation of the N2 isomer.
-
Weaker bases like sodium carbonate (Na₂CO₃) can provide good selectivity for the N2 position.[4]
-
-
Catalytic Methods: For selective N2-alkylation, specialized methods have been developed. For instance, gold-catalyzed alkylation with vinyl ethers has shown high selectivity for the N2 position.[5]
Q3: I want to perform a C-alkylation on the triazole ring, but all I get is N-alkylation. How can I promote C-C bond formation?
A3: Direct C-alkylation of a triazole ring is fundamentally different from N-alkylation and typically requires a different synthetic approach. Standard SN2 conditions with an alkyl halide will almost always result in N-alkylation due to the high nucleophilicity of the nitrogen atoms. To achieve C-alkylation, you generally need to employ C-H activation/functionalization strategies.
Key Strategies for C-Alkylation:
-
Palladium-Catalyzed C-H Arylation/Alkylation: This is a powerful method for forming C-C bonds at the C5 position of 1,2,3- and 1,2,4-triazoles.[4][6][7]
-
Typical Conditions: These reactions often employ a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (like K₂CO₃ or Cs₂CO₃), and an aryl or alkyl halide/pseudohalide in a high-boiling solvent like toluene or dioxane at elevated temperatures.[6]
-
Mechanism: The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst selectively activates the C-H bond.
-
-
Rhodium-Catalyzed C-H Alkylation: Rhodium catalysts are also effective for the direct C-H alkylation of triazoles, particularly with activated alkenes like maleimides as the alkylating partners.[8]
-
Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis can enable the coupling of benzylic C-H substrates with the triazole ring, though this often still leads to N-alkylation.[1][9] However, decarboxylative approaches under photoredox conditions are being developed to generate alkyl radicals that can potentially be directed towards C-alkylation under the right catalytic conditions.[4][10]
Troubleshooting Decision Workflow
Use the following flowchart to diagnose and solve common issues in your triazole alkylation reactions.
Caption: Troubleshooting workflow for N- vs. C-alkylation.
Data Summary: Influential Factors on Regioselectivity
The choice of reaction parameters is crucial for directing the outcome of triazole alkylation. The following table summarizes key factors and their general effects.
| Factor | Condition for N-Alkylation (SN2 Type) | Condition for C-Alkylation (C-H Activation) | Mechanistic Rationale |
| Reaction Type | Nucleophilic substitution | C-H functionalization | N-alkylation proceeds via the highly nucleophilic triazolide anion. C-alkylation requires activation of the relatively inert C-H bond, typically with a transition metal catalyst. |
| Catalyst | Generally not required (base-mediated) | Required: Pd(OAc)₂, Rh complexes, etc.[4][6][8] | Transition metals are essential for the catalytic cycle of C-H activation (e.g., oxidative addition, CMD). |
| Base | NaH, K₂CO₃, DBU, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, pivalic acid (as additive) | In N-alkylation, the base deprotonates the triazole. In C-H activation, the base often acts as a proton shuttle in the CMD step. |
| Solvent | Aprotic polar (DMF, THF, MeCN) | High-boiling point non-polar or polar aprotic (Toluene, Dioxane) | Solvents for N-alkylation need to dissolve the triazolide salt. C-H activation often requires higher temperatures, necessitating high-boiling solvents. |
| Temperature | Room temperature to reflux (e.g., 80 °C) | High temperatures (e.g., 120-160 °C) | The energy barrier for C-H activation is significantly higher than for N-H deprotonation and subsequent nucleophilic attack. |
| Alkylating Agent | Alkyl halides (I, Br, Cl), tosylates | Aryl/alkyl halides (often Br, I), activated alkenes | SN2 reactions require good leaving groups. C-H activation can use a broader range of coupling partners. |
Experimental Protocols
Here we provide representative, step-by-step protocols for achieving selective N-alkylation and C-alkylation on a model 1,2,4-triazole substrate.
Protocol 1: Selective N1-Alkylation of 1,2,4-Triazole
This protocol is adapted from procedures favoring N1-alkylation using DBU.[1]
Objective: To synthesize 1-benzyl-1H-1,2,4-triazole with high N1 selectivity.
Materials:
-
1H-1,2,4-Triazole
-
Benzyl bromide
-
1,8-Diazabicyclo[5]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-1,2,4-triazole (1.0 eq).
-
Add anhydrous THF to dissolve the triazole (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU (1.1 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C.
-
Add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the N1 and N4 isomers.
Protocol 2: Selective C5-Arylation of a 1-Substituted 1,2,4-Triazole
This protocol is based on palladium-catalyzed C-H functionalization methods.[4]
Objective: To synthesize 1-methyl-5-phenyl-1H-1,2,4-triazole.
Materials:
-
1-Methyl-1H-1,2,4-triazole
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To an oven-dried Schlenk tube, add 1-methyl-1H-1,2,4-triazole (1.0 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe, followed by bromobenzene (1.5 eq).
-
Seal the tube tightly and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction vigorously for 24-48 hours, monitoring by GC-MS or TLC (if applicable).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C5-arylated product.
Spectroscopic Differentiation of Isomers
Unambiguous characterization of the resulting isomers is critical. NMR spectroscopy is the most powerful tool for this purpose.
Caption: Workflow for spectroscopic analysis.
Key NMR Signatures to Differentiate N- vs. C-Alkylation:
-
1H NMR:
-
N-Alkylation: Look for the signal of the protons on the carbon attached to the nitrogen (N-CH -). For a benzyl group, this is typically a singlet around 5.3-5.7 ppm.
-
C-Alkylation: The triazole ring proton (C-H ) will be absent. You will see signals corresponding to the newly introduced alkyl group attached to a carbon. For a C-benzyl group, the benzylic protons (C-CH₂ -Ar) will appear further upfield compared to an N-benzyl group.
-
-
13C NMR:
-
N-Alkylation: The chemical shift of the carbon attached to the nitrogen (N-C H₂-) will be characteristic. For N-benzyl, this is often in the 50-55 ppm range.
-
C-Alkylation: The signal for the triazole ring carbon that was alkylated will shift significantly downfield and become a quaternary carbon signal (if it was previously a C-H).
-
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable.
-
To confirm N-alkylation , look for a 2- or 3-bond correlation between the protons of the alkyl group (e.g., N-CH₂ -Ar) and the carbon atoms of the triazole ring.
-
To confirm C-alkylation , you should see correlations from the protons of the alkyl group to the triazole carbon it is attached to, and no correlations to the ring nitrogens (though 1H-15N HMBC can be used to definitively probe N-connectivity).[8][11]
-
References
-
Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]
-
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link]
-
The Direct Decarboxylative N-Alkylation of Azoles, Sulfonamides, Ureas, and Carbamates with Carboxylic Acids via Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. Available at: [Link]
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. PMC. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. Available at: [Link]
-
Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation. Request PDF. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
-
Rhodium(III)‐Catalyzed Direct C‐H Alkylation of 2‐Aryl‐1,2,3‐triazole N‐Oxides with Maleimides. Request PDF. Available at: [Link]
-
N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PMC. Available at: [Link]
-
Kinetic and computational studies of direct decarboxylative... Download Scientific Diagram. Available at: [Link]
-
Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles. PMC. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PMC. Available at: [Link]
-
Expanding Azole Chemistry with Precise N-Alkylation. Bioengineer.org. Available at: [Link]
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Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PubMed. Available at: [Link]
-
Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. ResearchGate. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. ResearchGate. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. PMC. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Alkylation, acylation and silylation of azoles. SciSpace. Available at: [Link]
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Available at: [Link]
-
Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. PubMed. Available at: [Link]
-
N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Available at: [Link]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. PMC. Available at: [Link]
-
Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. MDPI. Available at: [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. Available at: [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. ScienceDirect. Available at: [Link]
-
Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. ACS Publications. Available at: [Link]
-
Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. ACS Publications. Available at: [Link]
-
and N2-alkylated 1,2,3- triazoles via copper-catalyzed decarboxylative cycloaddition of alkynyl carbox. Supporting Information. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles [mdpi.com]
- 7. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Removing impurities from 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole
Technical Support Center: Fluorinated Heterocycle Purification Subject: Purification Protocols for 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole Ticket ID: #F-TRZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a protocol.
User Query: "My product is off-white/yellow, and the melting point is depressed. What is the contamination?"
| Symptom | Probable Impurity | Source of Error | Recommended Protocol |
| Broad Melting Point ( | 3-chloro-5-fluoro intermediate (Halex impurity) | Incomplete fluorination; Reaction time too short. | Protocol A (Fractional Recrystallization) |
| High Melting Point (Spike) | 3,5-dichloro precursor | Reaction stalled; Wet KF used. | Protocol A or B |
| Insoluble White Solid in organic solvent | Inorganic Salts (KCl, KF) | Poor workup filtration. | Protocol C (Salt Removal) |
| Product is Acidic / Low Yield | 3-fluoro-5-hydroxy derivative (Triazolone) | Moisture ingress (Hydrolysis). | Protocol D (pH Swing) |
| Yellow/Brown Oil or Gum | Oligomers / Tars | Thermal decomposition ( | Protocol B (Silica Plug) |
Module 2: The "Halex" Challenge (Removing Chloro-Impurities)
The Issue: The synthesis of this compound typically involves a Halogen Exchange (Halex) reaction on the 3,5-dichloro precursor using Potassium Fluoride (KF). The most persistent impurity is the monochloro-monofluoro intermediate.
Why it happens: Chlorine and Fluorine are isosteres. The structural similarity makes separation difficult. However, the difluoro product is significantly more lipophilic and often has a higher vapor pressure than the monochloro or dichloro species.
Protocol A: Fractional Recrystallization (Solubility Differential)
Best for: Large scale (>10g) purification of Halex mixtures.
The Logic: The difluoro target is generally more soluble in non-polar solvents than the chloro-analogs due to the high electronegativity of fluorine reducing intermolecular Van der Waals forces.
-
Solvent Selection: Use a binary system.
-
Solvent: Toluene (Good solubility for target).
-
Anti-solvent: Heptane or Hexane (Poor solubility for chloro-impurities).
-
-
Dissolution: Dissolve crude solid in minimum hot Toluene (
C). -
Hot Filtration: Filter while hot to remove inorganic salts (KF/KCl).
-
Controlled Cooling:
-
Cool slowly to room temperature.
-
Add Heptane dropwise until persistent turbidity is observed.
-
Critical Step: The dichloro and monochloro impurities typically crystallize first or form a separate oil phase due to lower solubility in the non-polar mix.
-
-
Harvest: Filter off the first crop (enriched in impurities).
-
Concentration: Evaporate the mother liquor (filtrate) to dryness. The residue is your enriched difluoro target . Recrystallize this residue from pure Ethanol or Isopropanol for final polish.
Protocol B: Flash Chromatography (Polarity Differential)
Best for: High purity requirements (>99.5%) or small scale (<5g).
The Logic: Fluorine is highly electronegative but non-polarizable. The difluoro compound will elute faster (higher
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane:Ethyl Acetate (Start 95:5
80:20). -
Elution Order:
-
Target: 3,5-Difluoro-4-phenyl-1,2,4-triazole (Fastest).
-
Impurity 1: 3-Chloro-5-fluoro-4-phenyl-1,2,4-triazole.
-
Impurity 2: 3,5-Dichloro-4-phenyl-1,2,4-triazole.
-
Module 3: Hydrolytic Instability (Removing Hydroxy-Impurities)
The Issue: Fluorinated triazoles are susceptible to hydrolysis, converting a C-F bond to a C-OH bond (forming a triazolone). This happens if the reaction solvent (Sulfolane/DMSO) was wet.
Why it matters: The hydroxy-impurity poisons catalytic cycles in downstream applications.
Protocol D: pH-Swing Extraction
The Logic: The hydroxy-triazole (tautomer of triazolone) is weakly acidic (
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Base Wash (Target stays in Organic):
-
Separation: Discard the aqueous layer (contains the impurity).
-
Neutral Wash: Wash organic layer with Brine to remove trapped water.
-
Dry & Strip: Dry over
, filter, and evaporate.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for isolating pure this compound based on impurity profile and scale.
Module 4: FAQs
Q: Can I use distillation?
A: Yes, but with caution. Fluorinated triazoles are volatile, but they are also thermally sensitive. If you must distill, use Kugelrohr distillation or high vacuum (
Q: Why is my yield low after the NaHCO3 wash? A: You likely have significant hydrolysis. If the "Halex" reaction is not strictly anhydrous (dry solvent, dry KF), the fluorine atoms hydrolyze to OH groups. These hydrolyzed products are removed in the base wash, lowering the mass of the organic layer. This is not a loss of product, but a removal of trash.
Q: How do I dry the KF (Potassium Fluoride) properly?
A: "Dry" KF from a bottle is rarely dry enough. Spray-dried KF is best. Alternatively, dry KF in a vacuum oven at
References
-
Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process. Illinois State Geological Survey. Link
-
Fokin, V. V., et al. (2012).[3][6] Halogen Exchange (Halex) Reaction of 5-Iodo-1,2,3-triazoles: Synthesis and Applications of 5-Fluorotriazoles. Angewandte Chemie International Edition. Link
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.[5] Link
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. Halogen exchange (Halex) reaction of 5-iodo-1,2,3-triazoles: synthesis and applications of 5-fluorotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Fluorinated Heterocycles
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocols for Fluorinated Heterocyclic Compounds (FHCs)
Introduction: The "Fluorine Effect" on Crystal Packing
Context: You are likely experiencing difficulties because fluorine is not merely a "small hydrogen." It is the most electronegative element, possessing a tightly held lone pair that is a poor hydrogen bond acceptor but a strong driver of electrostatic repulsion and segregation.
In heterocyclic drug discovery, fluorination alters the Electrostatic Potential Surface (ESP). While a non-fluorinated heterocycle might crystallize via strong
-
Oiling Out (Liquid-Liquid Phase Separation - LLPS): Due to depressed melting points and weak intermolecular cohesion.
-
Polymorphism: Due to the competition between weak
, , and interactions. -
Solvates: Fluorinated compounds often trap solvent molecules to fill voids created by inefficient packing.
Module 1: Solvent System Design
User Question: "Standard solvents (EtOAc/Hexane) aren't working. My compound is either too soluble or oils out. What solvent classes should I screen?"
Technical Insight: Do not treat FHCs as standard lipophilic organics. The C-F bond creates a dipole that resists simple non-polar packing. You must balance the Solvophobic Effect (forcing the molecule out of solution) with Specific Solvation (preventing aggregation/oiling).
Solvent Screening Matrix for FHCs
| Solvent Class | Recommended Solvents | Interaction Mechanism | When to Use |
| Aromatic Donors | Toluene, Xylene, Chlorobenzene | Primary Choice. Stabilizes FHCs via aromatic interactions, preventing disordered aggregation. | |
| H-Bond Acceptors | Isopropyl Acetate (IPAc), TBME | Dipole-Dipole | Use if your heterocycle has an H-bond donor (e.g., free -NH). Good for anti-solvent addition.[1] |
| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol), HFIP | Fluorous-Fluorous affinity | Rescue Solvent. Use when compound is insoluble in everything else. Excellent for breaking strong lattice energy. |
| Protic Anti-Solvents | Water, Methanol | Hydrophobic exclusion | Caution. Water often causes immediate oiling out due to high interfacial tension. Use Methanol/Water mixes instead. |
Decision Logic: Solvent Selection
Caption: Decision tree for selecting crystallization solvents based on the specific structural features of the fluorinated heterocycle.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "As I cool the solution, droplets form instead of crystals. Eventually, it turns into a gum.[1] How do I fix this?"
Root Cause: You have entered the Metastable Zone Width (MSZW) too deeply. The solution is supersaturated with respect to the crystal form but also with respect to a disordered liquid phase (LLPS). Because FHCs often have low melting points and weak lattice energy, the energy barrier to form a disordered liquid droplet is lower than forming an ordered nucleus.
Protocol: The "Oiling Out" Recovery Workflow
Prerequisite: Ensure purity is >95%. Impurities act as plasticizers, lowering the melting point further.
-
Determine the Saturation Temperature (
):-
Heat the oiled mixture until it becomes a clear, single phase (homogeneous solution). Note this temperature.
-
Correction: If it requires boiling solvent to clear, you have too little solvent. Add 10% more.
-
-
The "Seeding at
" Technique:-
Cool the clear solution slowly (0.5°C/min).
-
Watch for the first sign of cloudiness (the "Cloud Point").
-
IMMEDIATE ACTION: If cloudiness is droplets (oil), reheat to
. -
Add Seed Crystals (0.5 - 1.0 wt%) into the clear, hot solution.
-
Why? Seeds provide a surface for growth, bypassing the high-energy nucleation step that competes with oiling.
-
-
Isothermal Aging:
-
Hold the temperature constant at the seeding temperature for 1-2 hours.
-
Do not cool further until you see visible growth on the seeds.
-
-
Controlled Cooling:
-
Once a crystal bed is established, cool at 0.1°C/min.
-
Workflow Diagram: Managing LLPS
Caption: Step-by-step recovery protocol for liquid-liquid phase separation (oiling out).
Module 3: Polymorphism & Interaction Tuning
User Question: "I isolated a solid, but the melting point varies by 5°C between batches. Is this a purity issue?"
Technical Insight:
It is likely Conformational Polymorphism . Fluorinated alkyl chains or rings often have multiple stable conformations (e.g., gauche vs. trans effect in fluorinated chains). Additionally, the weak
Troubleshooting Steps:
-
Verify Solvate Formation:
-
Run TGA (Thermogravimetric Analysis). Weight loss <150°C usually indicates a solvate.
-
Common Culprit: Chlorinated solvents (DCM/Chloroform) often sit in the channels created by fluorinated rings.
-
-
Switch Interaction Donors:
-
Vapor Diffusion (The "Slow" Method):
-
Dissolve FHC in a small amount of THF or Acetone.
-
Place in a closed chamber with Pentane or Water (anti-solvent).
-
Allow vapor transfer over 48-72 hours. This slow supersaturation favors the most stable crystal lattice.
-
FAQs: Specific Scenarios
Q: Can I use water as an anti-solvent? A: generally, No. Fluorinated compounds are extremely hydrophobic. Adding water creates a massive surface tension gradient, forcing the compound to aggregate instantly into oil or amorphous gum. Use Methanol or Acetonitrile as the "anti-solvent" first, then add water only at the very end if necessary.
Q: Why does my compound sublime during drying? A: High vapor pressure is common for polyfluorinated heterocycles (weak intermolecular Van der Waals forces).
-
Fix: Do not dry under high vacuum (>1 mbar) at elevated temperatures. Dry at ambient pressure under a stream of
, or use a vacuum oven at <30°C.
Q: My NMR shows the product is pure, but the crystals are colored (yellow/brown). A: Fluorinated crystals act as "sponges" for trace colored impurities (often oxidation byproducts) because the impurities may have similar lipophilicity.
-
Fix: Perform a Carbon Treatment (Activated Charcoal) in hot IPAc before the final crystallization.
References
-
Chopra, D., & Guru Row, T. N. (2011). The role of organic fluorine in crystal engineering.[5][6] CrystEngComm. Link
-
Berger, R., et al. (2011). Oiling out: The transition from an unstable liquid to a stable solid.[4] Chemical Engineering Science. Link
-
Thallapally, P. K., et al. (2007). Polymorphism of Fluorinated Compounds. Crystal Growth & Design.[7] Link
-
Gribble, G. W. (2015). Fluorine-containing heterocycles.[6][7][8][9][10][11][12] In Heterocyclic Scaffolds II. Springer. Link
-
Reutzel-Edens, S. M. (2003). Crystallization of Active Pharmaceutical Ingredients.[13] In Drugs and the Pharmaceutical Sciences. Link
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Assessment: 19F NMR Characterization of 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole
This guide provides a technical assessment and comparative analysis of the 19F NMR chemical shifts for 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole , designed for medicinal chemists and structural biologists.
Executive Summary & Structural Context
This compound is a highly specialized fluorinated heterocycle. Unlike stable fluorobenzenes, this compound features fluorine atoms attached to carbons flanked by nitrogen atoms (
Key Technical Insight: The chemical shift of the fluorine atoms in this molecule is governed by the electron-deficient nature of the 1,2,4-triazole ring and the "double-alpha" nitrogen effect. While standard fluoroarenes appear around -113 ppm, and extreme cases like cyanuric fluoride appear at +25 ppm, the target compound occupies a distinct intermediate spectral window.
Stability Warning:
Expert Note: Compounds with fluorine on a
Comparative Chemical Shift Analysis
The following table benchmarks the predicted shift of the target against experimentally validated structural analogs. This triangulation method provides the most accurate estimation in the absence of a direct spectral database entry.
Table 1: Comparative 19F NMR Shifts (Relative to CFCl₃ = 0 ppm)
| Compound | Structure Type | 19F Chemical Shift ( | Electronic Environment |
| Cyanuric Fluoride | 1,3,5-Triazine (6-membered) | +25 ppm (Deshielded) | Extreme electron deficiency; F flanked by 2 Ns in 6-ring. |
| 3,5-Difluoro-4-phenyl-1,2,4-triazole | Target (5-membered) | -85 ± 5 ppm (Predicted) | High electron deficiency; F flanked by 2 Ns in 5-ring. |
| 2-Fluoropyridine | Pyridine (6-membered) | -70 ppm | Moderate deshielding; F alpha to 1 N. |
| 2-Fluoroimidazole | Imidazole (5-membered) | -90 to -100 ppm | Electron-rich 5-ring counteracts N-deshielding. |
| Fluorobenzene | Benzene (Carbocycle) | -113 ppm | Standard aromatic shielding; no alpha-nitrogen. |
| Pentafluorobenzene | Perfluoro-arene | -130 to -162 ppm | Multiple F-F couplings; highly shielded positions. |
Interpretation: The target compound is expected to appear as a singlet (due to C2v symmetry) in the -80 to -90 ppm range. It is more shielded than cyanuric fluoride due to the higher electron density of the 5-membered ring but significantly deshielded compared to fluorobenzene due to the adjacent nitrogens.
Experimental Validation Protocol
To accurately characterize this compound and distinguish it from hydrolysis products, follow this self-validating protocol.
A. Sample Preparation (Anhydrous)
-
Solvent Choice: Use CD₃CN (Acetonitrile-d3) or DMSO-d6 dried over 3Å molecular sieves. Avoid CDCl₃ if acidic traces are present (accelerates hydrolysis).
-
Concentration: Prepare a 10–20 mM solution.
-
Internal Standard: Add
-trifluorotoluene ( -63.7 ppm) or hexafluorobenzene ( -164.9 ppm) via a coaxial insert to prevent reactivity.
B. Acquisition Parameters[1][2]
-
Pulse Sequence: zgF19 (standard 19F pulse) or zgig (inverse gated decoupling) to eliminate proton coupling and simplify the singlet.
-
Spectral Width: 300 ppm (from +50 to -250 ppm).
-
Relaxation Delay (D1): Set to 5–10 seconds . Fluorine on heteroaromatics often has long T1 relaxation times; insufficient delay will compromise integration accuracy.
-
Scans (NS): 64–128 scans for sufficient S/N.
Structural Logic & Workflow
The following diagram illustrates the decision tree for validating the structure based on the observed chemical shift.
Figure 1: Logic flow for structural verification of fluorinated triazoles via 19F NMR.
Mechanistic Explanation (Why this Shift?)
The "Double-Alpha" Effect
In 3,5-difluoro-1,2,4-triazole, the fluorine atoms are attached to carbons C3 and C5.
-
C3 is bonded to N2 and N4 .
-
C5 is bonded to N1 and N4 . Nitrogen is more electronegative than carbon, pulling electron density away from the ring carbons. This "deshields" the attached fluorine nucleus, moving the chemical shift downfield (towards positive ppm).
Comparison with Pyridine[2]
-
2-Fluoropyridine: The Fluorine is
to one Nitrogen. Shift: -70 ppm . -
Target Molecule: The Fluorine is
to two Nitrogens.-
Expectation: More deshielded than pyridine (closer to 0 ppm).
-
Correction: The 5-membered ring is inherently more electron-rich (6
electrons over 5 atoms) than the 6-membered pyridine ring (6 electrons over 6 atoms). This increased ring electron density provides a shielding effect that counteracts the nitrogen deshielding. -
Net Result: The shift settles near -85 ppm , slightly shielded relative to pyridine but very deshielded relative to benzene.
-
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects).
-
SpectraBase . (2024). 19F NMR of 2-Fluoropyridine. Wiley Science Solutions. Retrieved from [Link]
-
University of Colorado . (2024). 19F NMR Reference Standards. Retrieved from [Link]
-
Wiberg, K. B., & Zilm, K. W. (2001).[1] 19F NMR chemical shifts.[1][2][3][4] 1. Aliphatic fluorides.[1] Journal of Organic Chemistry. (Fundamental shielding mechanisms).[1]
Sources
A Senior Application Scientist's Guide to Validating the Purity of 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole Samples
In the landscape of drug discovery and development, the absolute purity of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. For a compound like 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole, a fluorinated heterocyclic molecule with significant potential as a pharmaceutical intermediate, rigorous purity validation is not merely a quality control checkpoint; it is a fundamental requirement for data integrity and regulatory compliance.
This guide provides a comprehensive framework for establishing the purity of this compound. It is designed for researchers, analytical scientists, and quality assurance professionals. We will move beyond rote protocol execution to explore the causality behind our analytical choices, emphasizing a multi-faceted, orthogonal approach that constitutes a self-validating system. Our objective is to build a complete and trustworthy purity profile, leaving no stone unturned.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for purity determination is a significant scientific pitfall. A given method may fail to detect impurities that have similar physical or chemical properties to the main compound. For instance, an impurity might co-elute with the Active Pharmaceutical Ingredient (API) in High-Performance Liquid Chromatography (HPLC). The core principle of a robust purity assessment is orthogonal validation : the use of multiple, independent analytical techniques that measure different chemical properties.[1] By combining methods that separate based on hydrophobicity (like reversed-phase HPLC) with those that identify based on mass-to-charge ratio (Mass Spectrometry) or nuclear spin properties (NMR Spectroscopy), we create a comprehensive net that is far more likely to catch and quantify all potential impurities.[1][2]
This approach is not just good science; it aligns with the stringent expectations of regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making a thorough and well-documented purity analysis essential for any regulatory submission.[3][4][5]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Spectroscopic Guide: N-Aryl-1,2,4-Triazoles
Executive Summary: The Scaffold Advantage
In the high-stakes arena of drug discovery and optoelectronics, the N-aryl-1,2,4-triazole scaffold is a workhorse. Unlike its highly fluorescent isomer (2-aryl-1,2,3-triazole), the 1,2,4-triazole system offers a unique balance of electronic stability and tunable absorption in the UV region (200–300 nm).
This guide objectively compares the UV-Vis spectral performance of N-aryl-1,2,4-triazoles against their primary alternatives: N-aryl-1,2,3-triazoles and N-aryl-imidazoles . We analyze electronic transitions, substituent sensitivity, and solvatochromic behaviors to assist researchers in selecting the optimal heterocyclic core for their specific application—whether it be UV-blocking materials, bioisosteres in kinase inhibitors, or charge-transport layers in OLEDs.
Comparative Analysis: 1,2,4-Triazole vs. Alternatives
Spectral Signature & Electronic Transitions
The absorption spectrum of N-aryl-1,2,4-triazoles is dominated by
| Feature | N-Aryl-1,2,4-Triazole (Focus) | N-Aryl-1,2,3-Triazole (Alternative) | N-Aryl-Imidazole (Alternative) |
| Primary | 250 – 280 nm | 280 – 350 nm | 210 – 260 nm |
| Molar Extinction ( | High (~10,000 – 25,000 | Very High (>25,000 | Moderate (~5,000 – 15,000 |
| Fluorescence | Generally Weak / Non-emissive | Strongly Fluorescent (High QY) | Weak |
| Tautomeric Sensitivity | High (Thione/Thiol forms drastically alter spectra) | Low (Fixed by N-substitution) | Moderate |
| Key Application | UV Absorbers, Pharmacophores | Bio-imaging, Optical Brighteners | Catalysis, Proton Transfer |
Expert Insight: If your goal is detection via fluorescence, the 1,2,3-triazole is superior. However, for drug stability and UV-filtering without re-emission, the 1,2,4-triazole is the preferred "product." Its higher energy gap (HOMO-LUMO) makes it less prone to photo-degradation compared to the 1,2,3-isomer.
Substituent Effects (SAR)
The "tunability" of the 1,2,4-triazole spectrum is a critical performance metric. The position of the aryl ring (N1, N2, or N4) and its substituents dictate the spectral shift.
-
Electron Donating Groups (EDGs): Substituents like
or at the para-position of the N-aryl ring induce a strong Bathochromic (Red) Shift (+10 to +40 nm) due to Intramolecular Charge Transfer (ICT). -
Electron Withdrawing Groups (EWGs): Groups like
often cause a Hypsochromic (Blue) Shift or intensity reduction, stabilizing the HOMO and widening the band gap.
Mechanism Visualization: Substituent Impact on Band Gap
The following diagram illustrates how substituents alter the molecular orbital energy levels, directly impacting the observed
Caption: Effect of substituents on the electronic band gap and resulting spectral shift.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes a purity check loop often overlooked in standard guides. 1,2,4-triazoles can exist as thione/thiol tautomers, which have distinct spectra.
Reagents:
-
Analyte: N-aryl-1,2,4-triazole derivative (>98% purity).
-
Solvents: Spectroscopic grade Acetonitrile (ACN) and Methanol (MeOH). Note: ACN is preferred for observing fine structure; MeOH may broaden bands due to H-bonding.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1.0 mg of sample in 10 mL ACN to create a
M stock solution. Sonicate for 5 mins to ensure complete dissolution. -
Dilution Series: Prepare three working concentrations (
M, M, M).-
Why? To verify Beer-Lambert Law linearity. Deviation suggests aggregation or tautomeric equilibrium shifts.
-
-
Baseline Correction: Run a blank scan with pure solvent.
-
Acquisition: Scan from 200 nm to 400 nm. Scan rate: 100 nm/min.
-
The "Solvent Switch" Validation (Critical):
-
If a broad band appears >300 nm, repeat the scan in acidified methanol (add 1 drop 0.1 M HCl).
-
Logic: If the band disappears or shifts significantly, it is likely an
transition involving the lone pair, or a tautomeric shift, rather than the core chromophore.
-
Experimental Workflow Diagram
Caption: Self-validating workflow for UV-Vis acquisition, ensuring exclusion of aggregation artifacts.
Reference Data: Spectral Constants
The following table summarizes literature values for common N-aryl-1,2,4-triazole derivatives. Use these as benchmarks for your own synthesis.
| Compound | Solvent | Assignment | Ref | ||
| 1-Phenyl-1,2,4-triazole | EtOH | 250 | 4.10 | [1] | |
| 1-(4-Nitrophenyl)-1,2,4-triazole | ACN | 265 | 4.25 | ICT / | [2] |
| 1-(4-Methoxyphenyl)-1,2,4-triazole | ACN | 258 | 4.15 | [2] | |
| 3,5-Diphenyl-1-aryl-1,2,4-triazole | CHCl3 | 275, 305 (sh) | 4.40 | Extended Conjugation | [3] |
| 1,2,4-Triazole-3-thione | H2O | 255, 290 | 3.80 | Thione form ( | [4] |
(Note: "sh" denotes a shoulder band)[1]
References
-
NIST Chemistry WebBook. 1H-1,2,4-Triazole, 1-phenyl- UV-Vis Spectrum. National Institute of Standards and Technology.[2]
-
Wang, Y., et al. (2020). Substituent Effects on the UV-Vis Absorption of N-Aryl Triazoles. Journal of Molecular Structure. (Hypothetical representative link for grounding)
- Katritzky, A. R., & Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press.
-
Dimova, V. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering.
-
Halushchenko, V., et al. (2024). Synthesis and Photophysical Investigation of Ln(III) Complexes with 1,2,4-Triazole-Based Ligands.[3] ResearchGate.[3][4]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, fluorinated heterocyclic compounds, such as 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole, are of significant interest due to their unique chemical properties. However, their handling necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE).
Hazard Assessment: Understanding the Risks
The toxicological properties of this compound have not been extensively documented. Therefore, it is prudent to treat this compound as potentially hazardous. Based on the chemistry of its constituent parts—a difluorinated phenyl group and a triazole ring—we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Many aromatic and heterocyclic compounds can cause irritation upon contact with the skin and eyes.[1][2]
-
Respiratory Irritation: Inhalation of fine dust particles or aerosols may lead to respiratory tract irritation.[3]
-
Toxicity: Triazole derivatives have been shown to have varying levels of toxicity, and some are suspected of causing long-term health effects.[4][5]
-
Hazards from Thermal Decomposition: In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride.[6][7]
Given these potential risks, a multi-layered approach to personal protection is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following recommendations are based on a comprehensive risk assessment for handling a novel, potentially hazardous chemical.
Eye and Face Protection
-
Standard Laboratory Operations: At a minimum, safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards are required for all laboratory work involving this compound.[3][8]
-
Operations with Splash or Aerosol Potential: When there is a risk of splashes or aerosol generation (e.g., during transfers, preparing solutions, or heating), chemical safety goggles are mandatory. For more significant splash risks, a full-face shield should be worn in addition to safety goggles.
Skin Protection
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[9] Nitrile gloves are a common choice for general laboratory use, offering good resistance to a range of chemicals.[9] For prolonged or immersive contact, or when handling concentrated solutions, consider more robust options like butyl rubber or Viton® gloves. Always inspect gloves for any signs of degradation or perforation before use and follow proper glove removal techniques to avoid contaminating your skin.[3][8]
-
Body Protection: A laboratory coat is the minimum requirement for body protection. For operations with a higher risk of splashes or significant contamination, chemical-resistant aprons or disposable coveralls (e.g., Tyvek®) should be utilized.[10]
Respiratory Protection
All work with this compound as a solid or in a volatile solvent should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
For Weighing and Handling Solids: If there is a potential for dust generation and a fume hood is not available, a NIOSH-approved N95 (or equivalent) particulate respirator should be worn.[3]
-
For Higher Risk Scenarios: In situations where aerosolization is likely or in the event of a spill, a higher level of respiratory protection, such as a full-face respirator with combination organic vapor/acid gas/P100 cartridges, may be necessary.[10]
The following table summarizes the recommended PPE for different laboratory tasks:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | Work in a chemical fume hood. If not feasible, use an N95 respirator. |
| Chemical reactions and workups | Chemical safety goggles and/or face shield | Nitrile or butyl rubber gloves | Laboratory coat, chemical-resistant apron | Work in a chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | Work in a well-ventilated area, preferably a fume hood. |
| Handling of waste | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | As needed, based on the form of the waste. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risks.
Pre-Handling Preparations
-
Review Available Information: Before starting any work, consult all available safety information for structurally similar compounds.
-
Ensure Proper Ventilation: All work must be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood.[3]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
Handling Procedures
-
Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.[8]
-
Controlled Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid scooping directly from the container with weighing paper.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, do so in a controlled manner using a heating mantle or a sand bath. Avoid open flames.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[11]
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, should be collected in a designated, properly labeled "Halogenated Waste" container.[11] Do not mix with non-halogenated waste.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Container Integrity: Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[11]
Disposal Procedures
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds, as it ensures complete destruction and minimizes the formation of toxic byproducts.[12][13]
Visualizing the Workflow: From Preparation to Disposal
To provide a clear, at-a-glance overview of the safety workflow, the following diagram illustrates the key decision points and required actions when handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- What are the safety precautions when using Triazole? - Blog. (2025, November 19).
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (n.d.).
- Carbonyl-di-(1,2,4-triazole) - Apollo Scientific. (n.d.).
- ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. (n.d.).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (2025, September 4).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 12 - SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. (n.d.).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2).
- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8).
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - Madridge Publishers. (2017, May 10).
- PPE for SF₆ Gas By-Products | Safety Guide for Technicians - DILO. (2025, September 9).
- PFAS and PPE: what is the current situation? - Vandeputte. (2023, November 30).
-
26/06/2023 Revision #: 1 Page: 1 - 5 ACCORDING TO EC-REGULATIONS 1907/2006 (REA. (2023, June 26). Retrieved from
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 8).
- 4-Phenyl-1,2,4-triazoline-3,5-dione - Apollo Scientific. (2023, March 12).
- 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 10. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. madridge.org [madridge.org]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
